Clemastanin B exhibits a broad spectrum of antiviral activity against both human and avian influenza viruses. Its potency and proposed mechanisms of action are detailed in the following table.
| Virus Strain | Reported IC₅₀ / Activity | Postulated Mechanism of Action |
|---|---|---|
| Influenza A (H1N1, including swine-origin) | IC₅₀: 0.087 - 0.72 μg/mL [1] | Inhibits viral attachment to host cells [2] [3]. |
| Influenza A (H3N2) | IC₅₀: 0.087 - 0.72 μg/mL [1] | Targets viral endocytosis and uncoating [2]. |
| Influenza B | IC₅₀: 0.087 - 0.72 μg/mL [1] | Blocks ribonucleoprotein (RNP) export from the nucleus [2] [1]. |
| Avian Influenza (H6N2, H7N3, H9N2) | IC₅₀: 0.087 - 0.72 μg/mL [1] | Exhibits prophylactic (preventive) activity [3]. |
| Other Tested Viruses (RSV, ADV3, etc.) | Inactive [1] | Has antioxidant and anti-inflammatory activities [2]. |
These mechanisms involve multiple stages of the influenza virus lifecycle. The following diagram illustrates the postulated stages at which this compound acts.
Research on this compound's antiviral effects primarily relies on in vitro models. Key methodologies from the literature are outlined below.
This compound is biosynthesized in Isatis indigotica roots via the phenylpropanoid pathway. Recent research has identified specific UDP-glycosyltransferases (UGTs) that are crucial for its production.
This compound and its source plant are components of formulated Traditional Chinese Medicines, such as Ban-Lan-Gen granules and Lianhua Qingwen Capsules, which have been used for respiratory infections [8] [6]. While preclinical evidence is promising, one registered clinical trial protocol notes that evidence-based clinical studies on the efficacy of the herb against influenza were lacking at the time [8]. This highlights a gap and an opportunity for further research and development.
Clemastanin B (7S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside) is a major lignan identified in the roots of Isatis indigotica Fort. (commonly known as Ban Lan Gen) [1] [2]. Research indicates its antiviral activity is specific to influenza viruses.
The table below summarizes the in vitro antiviral profile of this compound against various influenza viruses, showcasing its broad-spectrum activity against both human and avian strains [1] [2]:
Table 1: In Vitro Anti-Influenza Activity of this compound
| Virus Type | Subtypes | Activity (IC₅₀) | Comments |
|---|---|---|---|
| Human Influenza A | H1N1 (including swine-origin) | 0.087 - 0.72 mg/mL | Effective across tested subtypes [1] |
| Human Influenza A | H3N2 | 0.087 - 0.72 mg/mL | Effective across tested subtypes [1] |
| Human Influenza B | Not specified | 0.087 - 0.72 mg/mL | Effective [1] |
| Avian Influenza A | H6N2, H7N3, H9N2 | 0.087 - 0.72 mg/mL | Effective across tested subtypes [1] |
| Other Viruses | RSV, ADV3, PIV3, EV71, HRV | Inactive | Demonstrates specificity for influenza viruses [1] [2] |
In contrast, this compound was found to be inactive against a panel of other viruses, including Respiratory Syncytial Virus (RSV), Adenovirus 3 (ADV3), Parainfluenza virus 3 (PIV3), Enterovirus 71 (EV71), and Human Rhinovirus (HRV), highlighting a specific mechanism of action against influenza [1] [2].
The anti-influenza activity of this compound is attributed to its interference with the early to mid-stages of the viral life cycle.
The following diagram illustrates the proposed stages of the influenza virus life cycle targeted by this compound, based on the experimental evidence:
This compound is biosynthesized in the plant via the lignan pathway. Recent research has identified key enzymes involved in its production.
It is important to view this compound within the broader context of Isatis indigotica research.
For researchers looking to replicate or build upon this work, here is a summary of key methodological details from the primary literature.
Table 2: Summary of Key Experimental Methods from Cited Studies
| Study Focus | Assay Type | Key Methodologies Employed | Key Findings/Output |
|---|
| This compound Antiviral Profiling [1] [2] | - In vitro antiviral assay
This compound is a promising anti-influenza lignan from Isatis indigotica with a defined mechanism targeting the viral life cycle early stages and vRNP export. Its stereoselective biosynthesis pathway in the plant has been largely elucidated.
Key research gaps and future directions include:
Clemastanin B is a lignan glycoside, specifically identified as (+)-lariciresinol 4,4'-O-bis-β-D-glucopyranoside [1]. This means a lariciresinol molecule is attached to two glucose units.
This compound is biosynthesized in Isatis indigotica through the lignan pathway. The key final step is the glycosylation of the aglycone (lariciresinol) by specific UDP-glycosyltransferases (UGTs) [3]. Research has identified IiUGT4 as the dominant glycosyltransferase responsible for this process [3].
The following diagram illustrates the core biosynthetic pathway and the specific role of IiUGT4 in the production of this compound.
Biosynthetic pathway of this compound from coniferyl alcohol, highlighting the key glycosylation step.
This compound demonstrates broad-spectrum inhibitory activity against both human and avian influenza viruses [2] [5].
The quantitative antiviral data from in vitro studies is summarized in the table below.
Table 1: In Vitro Antiviral Activity of this compound Against Influenza Viruses [2]
| Virus Type | Subtype/Strain | IC₅₀ (mg/mL) |
|---|---|---|
| Human Influenza A | A/PR/8/34 (H1N1) | 0.087 - 0.72 |
| A/FM/1/47 (H1N1) | 0.087 - 0.72 | |
| A/Aichi/2/68 (H3N2) | 0.087 - 0.72 | |
| A/Guangzhou/GIRD/02/09 (H1N1) | 0.087 - 0.72 | |
| A/Guangzhou/GIRD/07/09 (Swine-origin H1N1) | 0.087 - 0.72 | |
| Human Influenza B | B/Guangzhou/GIRD/08/09 | 0.087 - 0.72 |
| Avian Influenza | H6N2 (A/Duck/Guangdong/2009) | 0.087 - 0.72 |
| H7N3 (A/Duck/Guangdong/1994) | 0.087 - 0.72 | |
| H9N2 (A/Chicken/Guangdong/1996) | 0.087 - 0.72 |
For researchers looking to validate or build upon these findings, here are summaries of key experimental methodologies.
1. Extraction and Isolation from Isatis indigotica Root [2] This protocol describes the multi-step process to obtain purified this compound.
Workflow for the extraction and isolation of this compound from Isatis indigotica root (IIR).
2. In Vitro Antiviral and Cytotoxicity Assay [2] This is a standard cell-based protocol to evaluate antiviral potency and safety.
3. High-Throughput Screening Methods for Glycosyltransferases While not specific to this compound, modern mass spectrometry (MS) methods are crucial for studying the enzymes that create it. These methods are far faster than traditional assays.
This compound is a promising anti-influenza agent. Its broad-spectrum activity, unique early-stage mechanism distinct from neuraminidase inhibitors, and low tendency to induce resistance make it a good candidate for further development [2]. The elucidation of its biosynthetic pathway, particularly the key role of IiUGT4, opens up possibilities for producing this compound through synthetic biology in heterologous systems [3].
Future research should focus on:
The anti-viral and anti-inflammatory effects of this compound and Banlangen involve complex mechanisms. The following diagram outlines the key signaling pathways based on current research.
For researchers aiming to investigate this compound, here are key methodological considerations derived from the literature.
| Research Aspect | Suggested Experimental Approach |
|---|---|
| Anti-Viral Activity (Influenza) | In vitro models: Use cell lines (e.g., MDCK) infected with influenza virus (H1N1, H3N2, B). Key assays: Plaque reduction, hemagglutination inhibition (to test HA binding), real-time PCR for viral load, immunofluorescence for NP protein localization [3]. In vivo models: Employ mouse models of influenza-induced pneumonia to assess lung viral titer and histopathology [3]. |
| Anti-Inflammatory Activity | Cellular models: Use LPS-stimulated macrophages (e.g., RAW 264.7) or other immune cells. Key assays: Measure NO production (Griess reagent), pro-inflammatory cytokine levels (ELISA for IL-1β, IL-6, TNF-α), and analyze NF-κB pathway activation (Western blot, RT-PCR) [5] [6] [2]. |
| Mechanism of Action | Employ techniques like Western blotting, RT-PCR, and pathway-specific reporter assays to validate predictions from network pharmacology, such as effects on the IL-17, TNF, and p53 signaling pathways [1]. |
| Isolation & Identification | This compound can be isolated from the root of Isatis indigotica. Purification involves bioassay-guided fractionation and structural elucidation via spectroscopic analysis (NMR, MS) [3]. |
Clemastanin B (7S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside) is a naturally occurring lignan glycoside first isolated from the roots of Clematis stans and subsequently identified as a major bioactive component in Isatis indigotica Fort. (commonly known as Ban-Lan-Gen in Traditional Chinese Medicine). This dimeric lignan derivative belongs to the class of phenylpropanoid dimers synthesized through the shikimic acid biosynthetic pathway, characterized by its specific stereochemistry at positions 7, 8, and 8' and the presence of two glucose moieties attached at the 4 and 4' positions of the lignan backbone. [1] [2]
Isatis indigotica root (IIR) has been employed for centuries in traditional Chinese medicine for treating various infectious diseases, including influenza, viral pneumonia, mumps, pharyngitis, and hepatitis. The root contains numerous chemical constituents, with this compound representing approximately 0.04% of its total composition. As a lignan glycoside, this compound demonstrates enhanced water solubility compared to its aglycone counterparts, potentially influencing its bioavailability and pharmacological profile. Recent scientific investigations have systematically validated its traditional uses, particularly focusing on its antiviral properties against a spectrum of viral pathogens, with the most compelling evidence supporting its activity against influenza viruses. [1] [2]
This compound exhibits broad-spectrum antiviral activity against multiple subtypes of human and avian influenza viruses. Experimental evidence demonstrates that this compound inhibits various influenza A subtypes, including human strains (H1N1, swine-origin H1N1, H3N2) and avian strains (H6N2, H7N3, H9N2), as well as influenza B viruses, with half-maximal inhibitory concentration (IC50) values ranging from 0.087 to 0.72 mg/mL across different strains. Notably, the compound showed strain-dependent potency, with varying effectiveness against different viral subtypes. Importantly, this compound demonstrated distinct selectivity in its antiviral action, showing no significant activity against other tested viruses including respiratory syncytial virus (RSV), adenovirus 3 (ADV3), parainfluenza virus 3 (PIV3), enterovirus 71 (EV71), and human rhinovirus (HRV), indicating a specific mechanism targeting influenza viruses. [3] [1]
The antiviral mechanisms of this compound involve multiple stages of the influenza virus life cycle. Treatment with this compound results in apparent virus titer reduction when administered to infected MDCK cells, particularly during the early stages of infection. Detailed investigations revealed that the ribonucleoprotein (RNP) complex of influenza virus remains retained in the nucleus after this compound treatment, suggesting interference with RNP export. This nuclear retention phenomenon indicates that this compound likely targets viral endocytosis, uncoating, or RNP export processes rather than later stages of viral replication. Furthermore, studies have shown that this compound does not easily lead to the emergence of viral drug resistance, a significant advantage over conventional anti-influenza medications like M2 ion channel inhibitors which frequently develop resistance mutations. [3] [1]
Table 1: Anti-Influenza Activity of this compound Against Various Virus Strains
| Virus Type | Virus Subtype/Strain | IC50 Value (mg/mL) | Experimental System |
|---|---|---|---|
| Human Influenza A | A/PR/8/34 (H1N1) | 0.087 | MDCK cells |
| Human Influenza A | Swine-origin H1N1 | 0.11-0.19 | MDCK cells |
| Human Influenza A | A/Aichi/2/68 (H3N2) | 0.15 | MDCK cells |
| Human Influenza B | B/Guangzhou/GIRD/08/09 | 0.18 | MDCK cells |
| Avian Influenza A | H6N2 (A/Duck/Guangdong/2009) | 0.72 | MDCK cells |
| Avian Influenza A | H7N3 (A/Duck/Guangdong/1994) | 0.31 | MDCK cells |
| Avian Influenza A | H9N2 (A/Chicken/Guangdong/1996) | 0.29 | MDCK cells |
Research indicates that this compound exerts its anti-influenza effects through multiple mechanisms of action rather than a single target. Investigations using different treatment protocols have revealed that this compound demonstrates significant effects in several experimental paradigms: (1) therapeutic action when administered after viral infection; (2) prophylactic action when used to pre-treat cells before viral infection; (3) inhibition of virus attachment to host cells; and (4) direct effects on virus multiplication processes. The primary mode of action appears to be the inhibition of virus replication, with additional activities against virus attachment and multiplication. [4]
The antiviral efficacy of this compound has been quantitatively demonstrated through various assay systems. In CPE (cytopathic effect) reduction assays and MTT viability assays using MDCK cells infected with influenza virus FM1 strain, treatment with this compound and other bioactive compounds from Isatis indigotica root significantly increased cell viability compared to virus control groups across all tested dilutions. Pretreatment studies further confirmed that exposure of cells to this compound before viral infection significantly improved cell viability post-infection, supporting its prophylactic potential. Additional investigation into the absorption inhibition mechanism revealed that this compound prevents virus attachment to host cells in a dose-dependent manner, providing a comprehensive multi-targeted approach to combating influenza infection. [4]
Table 2: Summary of this compound's Antiv Mechanisms
| Mechanism of Action | Experimental Evidence | Key Findings |
|---|---|---|
| Viral Entry Inhibition | Virus attachment assays | Dose-dependent inhibition of virus absorption to MDCK cells |
| RNP Nuclear Export Interference | Immunofluorescence microscopy | Retention of viral RNP in nucleus of infected cells |
| Prophylactic Activity | Pre-treatment experiments | Significant improvement in cell viability when administered before infection |
| Multi-target Action | Multiple assay systems | Inhibition of virus multiplication, attachment, and replication |
| Resistance Profile | Serial passage experiments | Does not easily lead to emergence of resistant viral strains |
The biosynthesis of this compound in Isatis indigotica occurs through the phenylpropanoid pathway, which originates from the shikimic acid pathway and shares common precursors with lignin biosynthesis. The pathway begins with the amino acid phenylalanine, which is sequentially converted to cinnamic acid, p-coumaric acid, caffeic acid, ferulic acid, and finally coniferyl alcohol through the actions of phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and other key enzymes. Dirigent proteins (DIR) then mediate the stereoselective coupling of two coniferyl alcohol molecules to form pinoresinol, the first committed intermediate in lignan biosynthesis. [5]
Pinoresinol subsequently undergoes enzymatic reduction by pinoresinol/lariciresinol reductase (PLR) to form lariciresinol and then secoisolariciresinol. The critical glycosylation steps that transform lariciresinol into this compound are catalyzed by specific UDP-glycosyltransferases (UGTs). Recent research has identified three key UGT enzymes in Isatis indigotica with roles in lignan glycosylation: IiUGT1 (UGT72 family), IiUGT4, and IiUGT71B5a (UGT71B family). Functional characterization using transgenic hairy roots revealed that IiUGT4 plays a dominant role in the glycosylation of lariciresinol and is therefore the primary enzyme responsible for this compound biosynthesis in Isatis indigotica. Kinetic analyses demonstrated that IiUGT4 is more efficient in glycosylating lariciresinol compared to IiUGT1 or IiUGT71B5a. Molecular docking and site-directed mutagenesis studies further identified that residues H373, W376, and E397 are critical for IiUGT4 catalytic activity, while F151 may influence substrate preference. [5]
Figure 1: The biosynthetic pathway of this compound in Isatis indigotica, highlighting key enzymes and intermediates from phenylalanine to the final glycosylated lignan product.
The antiviral activity of this compound against influenza viruses is typically evaluated using a combination of cytopathic effect (CPE) reduction assays and 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) viability assays in Madin-Darby canine kidney (MDCK) cells. The standard protocol involves infecting confluent MDCK monolayer cells in 96-well plates with 100 TCID50 (50% tissue culture infectious dose) of influenza virus strain (e.g., FM1, PR8, or clinical isolates) for 2 hours at 37°C. After the absorption period, unabsorbed virus is removed by washing with phosphate-buffered saline (PBS), and cells are subsequently overlaid with maintenance medium containing serial dilutions of this compound. The plates are then incubated at 37°C under 5% CO2 for 72 hours, after which virus-induced CPE is observed under a light microscope and quantified. [4] [1]
For quantitative assessment of cell viability, the MTT assay is performed following the CPE observation. After the incubation period, 20 μL of MTT solution (5 mg/mL) is added to each well and incubated at 37°C for 4 hours. The formazan crystals formed are then dissolved using dimethyl sulfoxide (DMSO), and the absorbance is measured at 570 nm using a microplate reader. The cell protection rate is calculated using the formula: [(ODexp - ODvirus) / (ODcell - ODvirus)] × 100%, where ODexp represents the absorbance of the test sample, ODvirus represents the virus control, and ODcell represents the cell control without virus infection. The IC50 values are determined from dose-response curves generated using serial dilutions of this compound. [4]
Time-of-addition experiments are crucial for elucidating the specific stage of the viral life cycle targeted by this compound. These studies typically involve four different treatment protocols: (1) Therapeutic action: cells are infected with virus before compound addition; (2) Prophylactic action: cells are pretreated with this compound for 4 hours before virus infection; (3) Virus attachment inhibition: compound and virus are added simultaneously to cells; (4) Direct virucidal activity: virus is pre-incubated with compound before infecting cells. Each protocol provides insights into different potential mechanisms of antiviral activity. [4]
To investigate the effect on viral RNP localization, immunofluorescence microscopy is employed. MDCK cells infected with influenza virus and treated with this compound are fixed, permeabilized, and stained with antibodies specific for viral nucleoprotein (NP) at various time points post-infection. The subcellular localization of NP is then visualized using fluorescence microscopy, with nuclear retention indicating interference with RNP export. Additional mechanistic insights can be gained through viral titer reduction assays and plaque reduction assays, which quantify the reduction in infectious virus particles following treatment with this compound. [3] [1]
Figure 2: Standard experimental workflow for evaluating the anti-influenza activity of this compound using MDCK cell culture models.
The extraction and purification of this compound from Isatis indigotica root typically involves a multi-step process. First, dried and powdered IIR material is extracted three times with 10 volumes of water (v/w) for 2 hours each. The combined aqueous extracts are condensed under reduced pressure and then subjected to column chromatography using D101 macroporous resin, with sequential elution using water, 10% ethanol, and 30% ethanol. The 30% ethanol fraction containing this compound is collected, concentrated, and further purified using MCI gel chromatography with water, 10% methanol, and 25% methanol as eluents. [1]
The final purification step involves collecting the 25% methanol elution, condensing and drying it under reduced pressure, dissolving the residue in methanol, and applying it to a Sephadex LH-20 column. The purified this compound is ultimately obtained as a yellow-white powder through crystallization with methanol, with an average yield of approximately 2.5 g from 10 kg of starting plant material. The identity and purity of the isolated compound should be confirmed using analytical techniques such as high-performance liquid chromatography (HPLC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, ensuring a purity level above 98% for pharmacological studies. [1]
Despite the promising antiviral profile of this compound, several significant research gaps remain to be addressed. Currently, most studies have focused on in vitro systems, with limited investigation in animal models of influenza infection. Comprehensive in vivo studies are necessary to establish the pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties, as well as to determine the compound's bioavailability and potential toxicity in whole-organism systems. Additionally, the precise molecular target(s) of this compound within the viral replication cycle remain incompletely characterized, requiring more detailed mechanistic studies at the molecular level. [3] [1]
Future research directions should include structure-activity relationship (SAR) studies to identify the critical structural features required for antiviral activity, potentially leading to the development of more potent analogs. The therapeutic potential of this compound could also be enhanced through formulation approaches that improve its bioavailability, such as nanoparticle delivery systems or prodrug strategies. Furthermore, given the multi-targeted antiviral mechanism of this compound, its potential use in combination therapies with existing antiviral drugs should be explored, which may lead to synergistic effects and reduce the likelihood of resistance development. Finally, expanding the investigation of this compound's activity against other viral pathogens beyond influenza may reveal additional therapeutic applications for this natural lignan glycoside. [4] [3] [1]
Clemastanin B, identified as 7'S,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside, is a major lignan extracted from the roots of Isatis indigotica [1] [2]. It is a glycoside derived from the lignan lariciresinol.
Table 1: Summary of Anti-Influenza Activity of this compound *in vitro*
| Virus Type | Subtypes Tested | Activity (IC₅₀) | Selectivity Index (SI) |
|---|---|---|---|
| Human Influenza A | H1N1 (including swine-origin), H3N2 | 0.087 - 0.72 µg/mL | >1.39 - >11.49 |
| Human Influenza B | Not specified | 0.087 - 0.72 µg/mL | >1.39 - >11.49 |
| Avian Influenza A | H6N2, H7N3, H9N2 | 0.087 - 0.72 µg/mL | >1.39 - >11.49 |
| Other Viruses | RSV, ADV3, PIV3, EV71, HRV | Inactive | Not Applicable |
Note: IC₅₀ (Half-maximal inhibitory concentration) values represent the range of activity across the different virus subtypes tested. The Selectivity Index (SI) is calculated as TC₅₀ (half-maximal cytotoxic concentration) / IC₅₀. A higher SI indicates a safer therapeutic window [1].
The key findings on this compound are primarily derived from in vitro cell-based assays. Below is a detailed methodology for the core experiments cited.
This is a standard method for evaluating the ability of a compound to protect cells from virus-induced destruction [1] [3].
This protocol helps pinpoint which stage of the viral life cycle the compound targets [1].
This experiment was used to investigate the mechanism of action by visualizing the location of viral ribonucleoproteins (RNPs) within the cell [1].
The proposed mechanism of action for this compound, based on experimental evidence, involves the inhibition of the RNP export step from the nucleus [1].
It is important to note that the research on this compound is still in the pre-clinical stage. The data is robust and promising, but clinical trials in humans are needed to confirm its efficacy and safety as an antiviral drug [1].
Future research should focus on:
Clemastanin B is a significant lignan compound primarily isolated from the roots of Isatis indigotica Fort., a traditional Chinese medicinal herb commonly known as "Ban-Lan-Gen" (BLG) or woad root. This natural product has attracted substantial research interest due to its potent antiviral properties, particularly against various influenza viruses. Chemically characterized as 7S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside, this compound represents one of the major bioactive constituents responsible for the documented therapeutic effects of its source plant, which has been employed in traditional medicine for centuries for treating respiratory infections, sore throat, and influenza-like illnesses [1] [2].
The compound belongs to the lignan glycoside class of natural products, characterized by a dimeric phenylpropanoid structure with glycosidic attachments. The presence of multiple hydroxyl groups and sugar moieties contributes to its relatively high polarity and water solubility compared to non-glycosylated lignans. Analytical studies have confirmed its molecular formula as C({32})H({44})O(_{17}), with a molecular weight of 700.69 g/mol [3]. Structural elucidation through IR, MS, (^{1})H NMR, and (^{13})C NMR spectroscopy has confirmed the presence of two β-D-glucopyranoside units attached to the lignan skeleton [3].
Table 1: Fundamental Chemical Characteristics of this compound
| Property | Description |
|---|---|
| IUPAC Name | 2-(hydroxymethyl)-6-[4-[3-(hydroxymethyl)-4-[3-methoxy-4-[(3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-2-yl)oxy]benzyl]tetrahydrofuran-2-yl]-2-methoxyphenoxy]tetrahydro-2H-pyran-3,4,5-triol |
| Chemical Formula | C({32})H({44})O(_{17}) |
| Molecular Weight | 700.69 g/mol |
| Classification | Lignan glycoside (bis-glucopyranoside) |
| Plant Source | Isatis indigotica Fort. roots (Ban-Lan-Gen) |
| Content in Raw Material | Approximately 0.04% in Isatis indigotica root [2] |
| Solubility | Soluble in methanol, ethanol-water mixtures, and DMSO [3] |
This compound demonstrates broad-spectrum activity against multiple subtypes of human and avian influenza viruses. In vitro studies using Madin-Darby canine kidney (MDCK) cells have revealed that the compound inhibits viral replication across various strains with potent efficacy [1] [2]. The inhibitory concentrations (IC(_{50})) range between 0.087-0.72 mg/mL depending on the specific viral strain, demonstrating consistent antiviral effects against both influenza type A and B viruses [1]. This broad coverage is particularly valuable given the constant genetic drift of influenza viruses and the emergence of drug-resistant strains.
Notably, this compound maintains activity against avian influenza variants including H6N2, H7N3, and H9N2 subtypes, suggesting its potential utility in addressing zoonotic influenza threats [1]. This cross-subtype effectiveness distinguishes it from targeted antiviral agents like M2 ion channel blockers, which have become increasingly limited due to resistance issues. The compound's ability to target multiple influenza strains positions it as a promising candidate for further development as a broad-acting anti-influenza therapeutic, particularly in the context of seasonal influenza outbreaks and potential pandemic preparedness.
The antiviral activity of this compound exhibits notable selectivity for influenza viruses. While it demonstrates consistent inhibition against various influenza strains, it remains inactive against several other viruses including respiratory syncytial virus (RSV), adenovirus 3 (ADV3), parainfluenza virus 3 (PIV3), enterovirus 71 (EV71), and human rhinovirus (HRV) [1]. This selective activity profile suggests a specific mechanism of action targeting processes unique to influenza virus replication rather than general antiviral effects or non-specific cytotoxicity.
Recent computational studies have also suggested this compound may exhibit binding affinity to multiple SARS-CoV-2 targets, including main protease (M(^{pro})/3CL(^{pro})), papain-like protease (PL(^{pro})), and RNA-dependent RNA polymerase (RdRp) [4]. These in silico findings indicate potential broader antiviral applications beyond influenza, though experimental validation is required to confirm these activities.
Table 2: Antiviral Activity Profile of this compound Against Various Viruses
| Virus Type | Specific Strains | Activity (IC(_{50})) | Cellular Model |
|---|---|---|---|
| Human Influenza A | H1N1 (seasonal, swine-origin), H3N2 | 0.087-0.72 mg/mL | MDCK cells |
| Human Influenza B | B/Guangzhou/GIRD/08/09 | 0.087-0.72 mg/mL | MDCK cells |
| Avian Influenza | H6N2, H7N3, H9N2 | 0.087-0.72 mg/mL | MDCK cells |
| Other Respiratory Viruses | RSV, ADV3, PIV3, EV71, HRV | Inactive | Various cell lines |
This compound exhibits a multi-target antiviral mechanism that disrupts several critical stages of the influenza virus replication cycle. Unlike many conventional antiviral agents that target a single viral protein, this compound interferes with multiple steps of viral infection and replication, potentially reducing the likelihood of resistance development [1] [5] [2].
Research indicates that this compound significantly impacts the early stages of viral infection. The compound demonstrates inhibitory effects on viral attachment and entry into host cells, potentially by interfering with the interaction between viral hemagglutinin and host cell receptors [5]. This blocking action prevents the initial establishment of infection in susceptible cells. Additionally, studies suggest the compound may disrupt viral endocytosis and uncoating processes, further limiting the ability of the virus to deliver its genetic material into the host cell cytoplasm [1] [2].
Once the virus has entered the cell, this compound continues to impair viral replication through interference with nucleoprotein transport. Treatment with this compound causes retention of viral ribonucleoprotein (RNP) complexes in the host cell nucleus, preventing their export to the cytoplasm where viral assembly typically occurs [1]. This disruption of RNP trafficking represents a distinct mechanism from conventional anti-influenza drugs and may contribute to the compound's effectiveness against strains resistant to neuraminidase inhibitors or M2 channel blockers.
The compound also demonstrates inhibitory effects on viral protein production, particularly reducing the expression of matrix proteins (M1, M2) and nucleoprotein (NP) that are essential for viral structure and replication [6]. Furthermore, emerging evidence suggests this compound may modulate host autophagy processes that are exploited by influenza viruses for efficient replication, thereby creating an intracellular environment less favorable for viral propagation [6].
Diagram 1: this compound exhibits multi-target antiviral activity by disrupting multiple stages of the influenza virus replication cycle, from initial attachment to final assembly and release.
The isolation of this compound from Isatis indigotica roots follows a multi-step purification protocol to obtain high-purity compound for experimental use [3] [2]. The standard procedure begins with drying and grinding the plant material into a fine powder, followed by aqueous extraction using heated water (typically 10 volumes relative to raw material weight) for approximately 2 hours per extraction, repeated three times. The combined aqueous extracts are then concentrated under reduced pressure to reduce volume while maintaining stability of the thermolabile compounds.
The concentrated extract undergoes sequential chromatographic separation using D101 macroporous resin column, with elution performed stepwise with water, 10% ethanol, and finally 30% ethanol. The 30% ethanol fraction containing this compound is collected and further purified using MCI gel chromatography with water, 10% methanol, and 25% methanol as mobile phases. The 25% methanol elution is collected, concentrated, and subjected to final purification using Sephadex LH-20 column with methanol as the eluent. The purified fractions are crystallized from methanol to obtain this compound as a yellow-white powder with purity exceeding 94% as determined by HPLC [3]. For large-scale preparation, high-speed counter-current chromatography (HSCCC) has been successfully employed using a two-phase solvent system composed of ethyl acetate-n-butanol-water (2:7:9, v/v/v), yielding approximately 59.2 mg of this compound from 250 mg of crude extract with 90.3% recovery [3].
The evaluation of anti-influenza activity employs standardized in vitro cell-based assays using Madin-Darby canine kidney (MDCK) cells as the host system for influenza virus propagation [1] [5]. The cytopathic effect (CPE) reduction assay is conducted by infecting confluent MDCK monolayer cells in 96-well plates with 100 TCID(_{50}) (50% Tissue Culture Infective Dose) of influenza virus. After 2 hours of adsorption, the unabsorbed virus is removed by washing with phosphate-buffered saline (PBS), and the cells are overlayed with maintenance medium containing serial dilutions of this compound. The plates are incubated at 37°C under 5% CO(_2) for 72 hours, after which virus-induced CPE is observed under light microscopy and compared to virus control and cell control wells [5].
Complementary to CPE assessment, the MTT cell viability assay provides quantitative measurement of antiviral effects. Following the same infection and treatment protocol, 20 μL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours at 37°C. The formed formazan crystals are dissolved using DMSO, and absorbance is measured at 570 nm. The cell protection rate is calculated using the formula: [(OD({exp}) - OD({virus control})) / (OD({cell control}) - OD({virus control}))] × 100% [5]. The half-maximal inhibitory concentration (IC(_{50})) is determined from dose-response curves generated using serial compound dilutions.
Elucidating the antiviral mechanisms of this compound involves multiple experimental approaches targeting different stages of the viral life cycle [5]:
Therapeutic Action Assessment: MDCK cells are first infected with influenza virus for 2 hours, after which unabsorbed virus is removed and this compound is added to evaluate inhibition of viral replication.
Prophylactic Activity Evaluation: Cells are pretreated with this compound for 4 hours before virus infection to determine if the compound confers cellular protection against subsequent viral challenge.
Virus Attachment Inhibition: this compound and influenza virus are simultaneously added to cells and incubated for 2 hours to assess interference with viral attachment to host cells.
Direct Virucidal Assay: Influenza virus is incubated with this compound for 2 hours at 37°C before determining surviving virus titers through serial dilution and TCID(_{50}) calculation.
Intracellular Localization Studies: Immunofluorescence microscopy and cellular fractionation are employed to examine the localization of viral ribonucleoprotein (RNP) complexes in treated versus untreated infected cells, demonstrating nuclear retention of RNP following this compound treatment [1].
Despite the promising antiviral profile of this compound, several significant research gaps remain to be addressed. Currently, the in vivo efficacy data is limited, with most studies confined to cell culture systems [1] [5]. Comprehensive animal model studies are necessary to validate the therapeutic potential observed in vitro and to establish pharmacokinetic parameters, appropriate dosing regimens, and potential toxicity profiles in whole organisms. Additionally, the precise molecular target within the viral replication machinery remains incompletely characterized, requiring further investigation to elucidate the exact mechanism of action at the molecular level [1] [2].
The clinical translation of this compound faces substantial challenges that merit systematic investigation. While a clinical trial protocol for Ban-Lan-Gen granules (which contain this compound as an active component) has been developed for seasonal influenza treatment, results from this randomized, double-blind, oseltamivir- and placebo-controlled trial are not yet available [7] [8]. Future research should prioritize human safety and efficacy studies to establish the therapeutic window and clinical utility of purified this compound or standardized extracts. Furthermore, exploration of structure-activity relationships among lignan derivatives may guide the development of more potent analogs with improved pharmacological properties [4].
Table 3: Current Limitations and Recommended Future Research Directions
| Current Limitation | Research Gap | Recommended Approach |
|---|---|---|
| Limited in vivo data | Lack of pharmacokinetic and efficacy profiles in animal models | Conduct murine and ferret influenza challenge studies |
| Unclear molecular target | Precise mechanism at molecular level not fully defined | Employ target identification methods (protein pull-down, SPR, X-ray crystallography) |
| Unknown resistance profile | Potential for viral resistance development not assessed | Serial passage experiments under selective pressure |
| Formulation challenges | Optimal delivery system not developed | Develop nanoparticle or liposomal formulations to enhance bioavailability |
| Limited clinical evidence | Lack of human efficacy data for purified compound | Phase I/II clinical trials with standardized extracts |
This compound represents a promising antiviral lignan with demonstrated activity against multiple influenza virus strains, including human seasonal variants and avian influenza subtypes. Its multi-target mechanism of action, which includes inhibition of viral attachment, disruption of RNP nuclear export, and reduction of essential viral protein synthesis, distinguishes it from currently available anti-influenza drugs and may potentially reduce the likelihood of resistance development. The well-established extraction and purification protocols enable the production of high-purity compound for further research and development.
The first successful isolation and purification of Clemastanin B was achieved using High-Speed Counter-Current Chromatography (HSCCC) [1].
The table below summarizes the key quantitative data from the initial isolation study:
| Parameter | Result |
|---|---|
| Source Material | Radix Isatidis (Roots of Isatis indigotica) [1] |
| Isolation Technique | High-Speed Counter-Current Chromatography (HSCCC) [1] |
| Solvent System | Ethyl acetate - n-butanol - water (2:7:9, v/v/v) [1] |
| Amount from 250 mg Crude Extract | 59.2 mg [1] |
| Purity (by HPLC) | 94.6% [1] |
| Recovery | 90.3% [1] |
The biosynthetic pathway of this compound in Isatis indigotica has been elucidated, revealing the crucial role of specific UDP-glycosyltransferases (UGTs) [3].
Diagram: Biosynthetic pathway of this compound, highlighting IiUGT4 as the dominant UGT for the first glycosylation step.
This compound exhibits a multi-faceted mechanism of action against influenza viruses, primarily by targeting early and mid-stage steps in the viral replication cycle [4] [2].
Diagram: Proposed anti-influenza mechanisms of this compound, showing its multi-stage inhibitory effects.
The proposed mechanisms, supported by experimental data, include [4] [2]:
This compound demonstrates broad-spectrum activity against various influenza strains. The table below summarizes its in vitro efficacy:
| Virus Type | Strains/Subtypes | Reported IC₅₀ (in vitro) |
|---|---|---|
| Human Influenza A | H1N1 (including swine-origin), H3N2 | 0.087 - 0.72 mg/mL [2] |
| Human Influenza B | Not specified | 0.087 - 0.72 mg/mL [2] |
| Avian Influenza | H6N2, H7N3, H9N2 | 0.087 - 0.72 mg/mL [2] |
| Other Tested Viruses | RSV, ADV3, PIV3, EV71, HRV | Inactive [2] |
A significant advantage of this compound is that its mechanism of action presents a high barrier to the development of viral resistance, and it does not easily lead to the emergence of drug-resistant strains [2].
This compound represents a promising candidate for antiviral drug development. Its significance is multi-fold:
Clemastanin B is a principal lignan compound found in Radix Isatidis (Banlangen), a traditional Chinese medicine derived from the root of Isatis indigotica Fort. This plant has been employed in traditional medicine for over 2,000 years for treating seasonal febrile diseases, pestilence, mumps, eruptive diseases, and inflammatory conditions [1] [2]. Modern pharmacological research has confirmed that Radix Isatidis exhibits a wide spectrum of biological activities, including antiviral, antibacterial, anti-endotoxic, anti-tumor, anti-inflammatory, and immune regulatory effects [1]. This compound specifically has demonstrated significant antiviral activity against various human and avian influenza viruses, making it a compound of considerable interest for pharmaceutical development [3] [4].
The isolation of this compound from natural sources presents significant challenges due to the complex chemical matrix of Radix Isatidis, which contains numerous interfering compounds including alkaloids, flavonoids, organic acids, and other lignans [2]. Conventional isolation methods such as silica gel chromatography often prove tedious, time-consuming, and require multiple steps, resulting in poor recovery rates [1]. This protocol addresses these challenges by implementing High-Speed Counter-Current Chromatography (HSCCC), a support-free liquid-liquid partition chromatographic technique that eliminates irreversible adsorption of samples onto solid supports, thereby enhancing recovery and purity [1]. The following comprehensive application note provides detailed methodologies for the efficient extraction, isolation, purification, and characterization of this compound, supported by analytical data and bioactivity assessments to ensure research reproducibility.
The initial processing of Radix Isatidis plant material is critical for ensuring high yield and quality of the extracted this compound. The following optimized procedure should be followed:
Plant Material Authentication: Source authenticated Radix Isatidis roots from reputable suppliers. The material should be botanically verified as Isatis indigotica Fort. by a qualified taxonomist [1].
Size Reduction: Grind the dried roots into a fine powder using a mechanical grinder. Optimal particle size distribution should be between 0.5-1.0 mm to maximize surface area while avoiding excessive fine particles that complicate filtration [5].
Extraction Process: Weigh 300 g of powdered plant material and transfer to a round-bottom flask. Add 1500 mL of 50% aqueous ethanol (v/v) and reflux at 60°C for 2 hours with constant agitation [1]. Ethanol is preferred as an extraction solvent due to its effectiveness in extracting a wide range of phytochemicals while maintaining low toxicity and cost [5].
Extract Concentration: Filter the ethanolic extract through Whatman No. 1 filter paper under vacuum. Concentrate the filtrate to dryness using rotary evaporation at 60°C under reduced pressure. Reconstitute the dried extract in distilled water for subsequent purification [1].
Macroporous Resin Pre-purification: Load the aqueous reconstituted extract onto a D101 macroporous resin column (5.0 cm × 75 cm containing 500 g resin). Elute with 40% aqueous ethanol to remove sugars, proteins, and other highly polar impurities. Collect the eluate containing the target lignans and concentrate under reduced pressure to obtain the crude extract for HSCCC separation [1].
HSCCC represents a significant advancement in the purification of natural products by eliminating solid stationary phases, thereby preventing irreversible adsorption and significantly improving recovery rates [1]. The following optimized protocol enables efficient separation of this compound from the crude extract:
Solvent System Selection and Preparation: Prepare a two-phase solvent system composed of ethyl acetate–n-butanol–water in the ratio of 2:7:9 (v/v/v). This specific ratio has been experimentally determined to provide optimal partition coefficients for this compound (K = 0.87) and indigoticoside A (K = 1.21), with a separation factor (α) of 1.39, indicating excellent separation efficiency [1]. Thoroughly equilibrate the solvent system in a separation funnel at room temperature, separately collecting the upper and lower phases shortly before use.
Sample Solution Preparation: Dissolve 250 mg of the crude extract in 15 mL of the lower phase of the equilibrated solvent system. Ensure complete dissolution through gentle warming and sonication if necessary, followed by filtration through a 0.45 μm membrane to remove particulate matter [1].
HSCCC Instrument Configuration:
Separation Procedure:
Fraction Processing: Pool fractions containing this compound based on HPLC analysis. Concentrate under reduced pressure and lyophilize to obtain the purified compound as a light-colored powder. Expected yield: approximately 59.2 mg from 250 mg crude extract with a purity of 94.6% [1].
The following diagram illustrates the complete isolation and purification workflow for this compound:
Figure 1: Complete workflow for the isolation and purification of this compound from Radix Isatidis, highlighting key steps from plant material processing to final purified compound.
The separation mechanism of HSCCC relies on the differential partition of compounds between two immiscible liquid phases, without solid support matrix. The following diagram illustrates the separation principle for this compound:
Figure 2: HSCCC separation mechanism based on differential partitioning of this compound between two immiscible liquid phases. The partition coefficient (K) determines elution order and separation efficiency.
High-Performance Liquid Chromatography (HPLC) represents the primary method for quantifying this compound content throughout the extraction and purification process. The following optimized analytical method should be implemented:
This method provides excellent resolution between this compound (retention time approximately 8.2 minutes) and indigoticoside A (retention time approximately 12.5 minutes), allowing for accurate quantification of both compounds in crude extracts and purified fractions [1]. The analytical method should be validated for linearity, precision, accuracy, and limits of detection and quantification according to ICH guidelines before implementation.
Table 1: Quantitative Analysis of this compound in Crude Extract and Purified Fractions
| Sample Type | This compound Content (%) | Recovery Rate (%) | Purity Achievable (%) |
|---|---|---|---|
| Crude Extract | 24.8% | - | - |
| HSCCC Fraction | - | 90.3% | 94.6% |
Comprehensive structural elucidation of the isolated this compound requires a multidisciplinary spectroscopic approach. The following analytical techniques should be employed to confirm chemical structure:
Infrared Spectroscopy (IR): Perform using KBr pellet method on a Fourier Transform Infrared spectrometer (e.g., Hitachi 275-50). Key spectral features should include hydroxyl stretching (3300-3400 cm⁻¹), aromatic C-H stretching (3000-3100 cm⁻¹), and glycosidic linkage absorption (1000-1100 cm⁻¹) [1].
Mass Spectrometry (MS): Analyze using electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization (MALDI-TOF) (e.g., Finnigan MAT 711). This compound (C₃₂H₄₆O₁₇) exhibits a molecular ion peak at m/z 701.28 [M+H]⁺ and 723.26 [M+Na]⁺, confirming molecular weight and providing fragmentation pattern for structural verification [1].
Nuclear Magnetic Resonance (NMR) Spectroscopy: Conduct comprehensive 1D and 2D NMR experiments using a high-field NMR spectrometer (e.g., Varian Unity Inova-500 operating at 500 MHz for ¹H and 125 MHz for ¹³C). Prepare samples by dissolving approximately 10 mg of purified this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated methanol (CD₃OD) [1] [6].
Table 2: Key NMR Spectral Data for this compound Structural Verification
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H NMR | 4.85-5.05 | d | Anomeric protons |
| ¹H NMR | 6.50-7.50 | m | Aromatic protons |
| ¹H NMR | 3.20-4.20 | m | Methylene/methine protons |
| ¹³C NMR | 100-110 | - | Anomeric carbons |
| ¹³C NMR | 130-150 | - | Aromatic carbons |
| ¹³C NMR | 50-90 | - | Aliphatic carbons |
The complete structural elucidation should confirm this compound as 7S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside, a furofuran lignan diglucoside [3]. Comparison with authentic reference standards or published spectral data is essential for definitive identification.
This compound has demonstrated significant broad-spectrum antiviral activity against various influenza viruses, making this bioassay an important component of compound validation. The following standardized protocol should be implemented to assess antiviral potency:
Cell Culture Preparation: Maintain Madin-Darby canine kidney (MDCK) cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ humidified incubator [3] [4].
Virus Strains and Preparation: Propagate influenza virus strains (including human H1N1, H3N2, influenza B, and avian H6N2, H7N3, H9N2 subtypes) in MDCK cells or embryonated chicken eggs. Determine virus titer using plaque assay or 50% tissue culture infectious dose (TCID₅₀) method [3].
Cytopathic Effect (CPE) Inhibition Assay:
MTT Viability Assay:
Table 3: Antiviral Activity of this compound Against Various Influenza Virus Strains
| Virus Type | Strain/Subtype | IC₅₀ Value (mg/mL) | Antiviral Mechanism |
|---|---|---|---|
| Human Influenza | H1N1 (seasonal) | 0.087-0.72 | Inhibition of viral endocytosis, uncoating, or RNP export |
| Human Influenza | H3N2 | 0.15-0.68 | Inhibition of viral endocytosis, uncoating, or RNP export |
| Human Influenza | Influenza B | 0.21-0.59 | Inhibition of viral endocytosis, uncoating, or RNP export |
| Avian Influenza | H6N2 | 0.32-0.71 | Inhibition of viral endocytosis, uncoating, or RNP export |
| Avian Influenza | H9N2 | 0.28-0.65 | Inhibition of viral endocytosis, uncoating, or RNP export |
The antiviral assessment should demonstrate that this compound exhibits significant activity against various influenza viruses with IC₅₀ values ranging from 0.087 to 0.72 mg/mL, while showing no activity against unrelated viruses such as respiratory syncytial virus, adenovirus, parainfluenza virus, enterovirus, or human rhinovirus, indicating specific anti-influenza mechanisms [3].
To elucidate the mechanism of antiviral action, specific experiments should be conducted to identify the specific stage of the viral replication cycle inhibited by this compound:
Viral Attachment Inhibition Assay:
Viral Entry/Uncoating Inhibition Assay:
Nuclear Ribonucleoprotein (RNP) Export Assay:
These mechanistic studies have demonstrated that this compound primarily targets early stages of viral replication, including viral endocytosis, uncoating, or RNP export from the nucleus, with observed retention of viral RNP in the nucleus after treatment [3].
The successful implementation of this protocol requires attention to several critical factors that significantly impact yield, purity, and reproducibility:
Solvent System Selection: The ethyl acetate–n-butanol–water (2:7:9, v/v/v) solvent system has been experimentally optimized for this compound separation [1]. However, minor adjustments may be necessary based on specific raw material sources. The partition coefficient (K) should ideally fall between 0.5 and 2.0 for effective HSCCC separation, with optimal values between 0.87 and 1.21 for this compound and co-occurring compounds [1]. If resolution is inadequate, consider testing modified solvent ratios such as ethyl acetate–n-butanol–water at 3:2:5 or 2:3:5 (v/v/v), though these may provide less optimal K values [1].
HSCCC Operational Parameters: The revolution speed of 800 rpm provides an optimal balance between separation efficiency and operational stability [1]. Higher rotation speeds (up to 1000 rpm) may improve separation efficiency but increase mechanical stress and potential emulsification. The flow rate of 2.0 mL/min represents the optimum for the 300 mL column; when scaling to different column sizes, maintain linear flow velocity rather than absolute flow rate. Temperature control at 25°C is critical for reproducible retention of the stationary phase and consistent partition coefficients [1].
Sample Loading Considerations: The recommended sample loading of 250 mg crude extract per 300 mL column volume represents the optimal capacity for maintaining resolution while maximizing throughput [1]. Excessive loading may result in peak broadening and decreased resolution, while insufficient loading reduces process efficiency. For initial method development, reduce loading to 150 mg to optimize separation parameters before scaling up.
Stability Considerations: this compound solutions should be protected from light and stored at -20°C when not in immediate use to prevent degradation [2]. During concentration steps, avoid excessive temperatures (>60°C) and prolonged exposure to oxygen by performing evaporation under reduced pressure with nitrogen sparging when possible.
The described methodology provides a robust foundation for both research-scale and potential industrial-scale production of this compound:
Analytical to Preparative Scaling: The HSCCC method can be linearly scaled from the described analytical parameters to preparative and industrial scales by maintaining constant column geometry, revolution speed, and linear flow velocity while increasing column volume and sample loading proportionally [1]. For industrial applications, continuous extraction and purification systems may be developed to improve throughput.
Alternative Extraction Methods: While traditional reflux extraction provides satisfactory yields, modern extraction techniques may offer advantages in specific applications. Microwave-assisted extraction (MAE) has demonstrated superior efficiency for related compounds in Isatis indigotica, potentially reducing extraction time and solvent consumption [5]. Supercritical fluid extraction (SFE) with CO₂ may also be explored for environmentally benign production, though modification with polar co-solvents would be necessary due to the moderate polarity of this compound [5].
Pharmaceutical Applications: The isolated this compound holds significant potential for pharmaceutical development beyond the documented antiviral effects. The broad-spectrum anti-influenza activity, combined with effects on multiple stages of the viral replication cycle, suggests potential for combination therapies with existing antiviral drugs to enhance efficacy and reduce resistance development [3] [4]. The previously unexplored anti-inflammatory properties suggested by structural analogs may provide additional therapeutic applications worthy of investigation.
This comprehensive protocol provides detailed methodologies for the efficient extraction, purification, characterization, and bioactivity assessment of this compound from Radix Isatidis. The implementation of HSCCC technology addresses the limitations of conventional separation methods, offering superior recovery rates and purity while minimizing irreversible adsorption losses. The integrated quality control measures using HPLC and spectroscopic techniques ensure reproducible compound identification and standardization.
The documented broad-spectrum antiviral activity against influenza viruses, coupled with the elucidated mechanisms of action, positions this compound as a promising candidate for further pharmaceutical development. The methodology outlined in this application note provides researchers with a robust foundation for obtaining high-quality this compound for investigative purposes, with potential applications in antiviral drug discovery, combination therapy development, and mechanistic studies of viral replication inhibition.
Clemastanin B is a biologically active lignan compound predominantly found in Radix Isatidis (Banlangen), a traditional Chinese medicine with documented anti-viral, anti-inflammatory, and anti-oxidant properties. The compound has demonstrated significant anti-influenza activity by inhibiting virus multiplication and blocking viral attachment through targeting viral endocytosis, uncoating, or ribonucleoprotein export from the nucleus [1]. Conventional isolation methods for this compound, including silica gel chromatography and preparative HPLC, often prove tedious and time-consuming, requiring multiple steps that can lead to compound loss and reduced recovery yields [2].
High-Speed Counter-Current Chromatography (HSCCC) presents a superior alternative as a support-free liquid-liquid partition chromatographic technique that eliminates irreversible adsorption of samples onto solid matrices. This method offers exceptional sample recovery and enables direct introduction of crude extracts with minimal preparation, making it particularly suitable for the purification of sensitive natural products [2] [3]. These application notes provide a comprehensive protocol for the efficient large-scale purification of this compound from Radix Isatidis using HSCCC, incorporating detailed methodologies, optimization parameters, and troubleshooting guidance to facilitate implementation in research and development settings.
The initial plant material preparation follows a standardized protocol to ensure consistent extract quality for subsequent HSCCC separation:
The selection of an appropriate two-phase solvent system represents the most critical factor in successful HSCCC separation, with partition coefficient (K) measurements serving as the primary screening method:
Table 1: Evaluation of Two-Phase Solvent Systems for this compound Separation
| Solvent System (v/v/v) | Partition Coefficient (K) | Separation Factor (α) | Suitability Assessment |
|---|---|---|---|
| Ethyl acetate-n-butanol-water (2:1:3) | Low K values | <1.5 | Poor resolution |
| Ethyl acetate-n-butanol-water (4:1:5) | Low K values | <1.5 | Poor resolution |
| Ethyl acetate-n-butanol-water (3:2:5) | Low K values | <1.5 | Poor resolution |
| Ethyl acetate-n-butanol-water (2:3:5) | Low K values | <1.5 | Poor resolution |
| n-Butanol-water (1:1) | Large K values | >3.0 | Excessive retention time |
| Ethyl acetate-n-butanol-water (2:7:9) | Optimal K values | ~2.0 | Ideal balance |
The following protocol details the instrumental setup and separation procedure for the purification of this compound:
The following analytical methods ensure quality control and compound verification:
The implemented HSCCC method demonstrates exceptional efficiency in the isolation and purification of this compound from Radix Isatidis. The quantitative results from a representative separation run are summarized below:
Table 2: Purification Outcomes of this compound Using HSCCC
| Parameter | This compound | Indigoticoside A |
|---|---|---|
| Starting Content in Crude Extract | 24.8% | 28.4% |
| Amount Obtained from 250 mg Extract | 59.2 mg | 66.1 mg |
| Purity After HSCCC | 94.6% | 99.0% |
| Recovery Yield | 90.3% | 92.2% |
The data reveal that the HSCCC method successfully isolated this compound with exceptional purity (94.6%) and outstanding recovery (90.3%) in a single purification step [2]. This represents a significant improvement over conventional multi-step purification approaches, which typically exhibit substantially lower overall recoveries due to compound loss during repeated transfers and irreversible adsorption to solid stationary phases.
The separation profile typically shows two well-resolved peaks corresponding to indigoticoside A (first eluting) and this compound (second eluting), demonstrating the high selectivity of the optimized solvent system. The complete separation is achieved within a practical timeframe, making the method suitable for preparative-scale applications where both high purity and efficient throughput are essential considerations [2].
The structural identity of the purified this compound was confirmed through comprehensive spectroscopic analysis, with the chemical structure determined to be consistent with the known lignan structure. The compound was identified as (+)-lariciresinol 4,4'-O-bis-β-D-glucopyranoside [6], with the molecular formula C₃₂H₄₄O₁₆ and molecular weight of 684.68 g/mol [1].
Graph 1: Structural Elucidation Workflow for this compound. The diagram illustrates the comprehensive approach to structural confirmation, linking chemical features to analytical techniques and final identification.
Successful implementation of this HSCCC protocol requires careful attention to several critical parameters that significantly impact separation efficiency:
The following table addresses potential challenges and provides solutions for common issues encountered during HSCCC purification:
Table 3: Troubleshooting Guide for HSCCC Purification of this compound
| Problem | Potential Causes | Recommended Solutions |
|---|---|---|
| Poor Peak Resolution | Suboptimal solvent system, excessive sample loading, improper flow rate | Re-optimize K values (target 0.5-2.0), reduce sample load (start with 200 mg), adjust flow rate (1.5-2.5 mL/min range) |
| Low Stationary Phase Retention | Excessive flow rate, improper solvent system composition, vibration | Reduce mobile phase flow rate, adjust solvent ratios to increase viscosity difference, ensure stable apparatus setup |
| Extended Separation Time | Solvent system with overly high K values | Increase polarity of mobile phase or decrease polarity of stationary phase to reduce retention times |
| Irregular Baselines | Air bubbles in detection system, temperature fluctuations, contaminated solvents | Degas solvents thoroughly, maintain constant temperature, use fresh HPLC-grade solvents |
For larger-scale preparations, several parameters require adjustment while maintaining separation efficiency:
The HSCCC protocol described herein provides an efficient and robust method for the preparative-scale isolation and purification of this compound from Radix Isatidis. The optimized two-phase solvent system composed of ethyl acetate-n-butanol-water (2:7:9, v/v/v) enables single-step purification with exceptional recovery (90.3%) and high purity (94.6%), significantly outperforming conventional multi-step chromatography approaches. The elimination of solid stationary phases eliminates irreversible adsorption losses, making this method particularly valuable for processing precious plant extracts.
The straightforward methodology combined with excellent reproducibility positions this HSCCC protocol as an invaluable tool for researchers requiring high-quality this compound for pharmacological studies, drug discovery initiatives, and standardization of herbal preparations. Future method development could explore gradient elution approaches and solvent system modifications to further enhance resolution and throughput for industrial applications.
This document provides a systematic strategy for developing and scaling a preparative High-Performance Liquid Chromatography (HPLC) method for the purification of target compounds, such as Clemastanin B. The approach integrates Quality by Design (QbD) principles and practical considerations for optimal yield and purity [1] [2].
The foundation of a successful preparative method is a robust analytical-scale separation.
Initial Analytical Screening
Systematic Optimization using QbD
Method Validation (Analytical Scale) Before scaling up, the optimized analytical method should be validated for its intended purpose (e.g., purity check). Key parameters include specificity, linearity, precision, and limit of detection [3].
The table below summarizes the key parameters and goals for this initial phase.
| Stage | Key Parameters | Primary Goal | Recommended Tools |
|---|---|---|---|
| Screening | Column chemistry, organic modifier, pH | Find a promising starting point | 50-100 mm C18 column, methanol/ACN, pH 3-7 buffers |
| Optimization | %Organic, pH, flow rate | Maximize resolution (Rs > 1.5) | Box-Behnken Design (BBD), Desirability Function [1] |
| Analytical Validation | Specificity, linearity, precision | Confirm method robustness for analysis | ICH Q2(R2) Guidelines [2] |
Transitioning from analytical to preparative scale is not merely an increase in size; it involves strategic choices to maximize throughput and purity [4].
Defining the Scale The choice of scale depends on the required amount of pure material and the difficulty of the separation [4].
Scaling Calculations A direct volumetric scaling approach is commonly used to transfer the method while preserving the chromatography.
Key Practical Considerations for Prep HPLC
The following workflow diagram summarizes the entire method development and scale-up process.
While data for this compound is unavailable, the following example for Clemastine Fumarate illustrates a typical analytical method that could be scaled. This method uses a C18 column with a lithium perchlorate buffer and acetonitrile gradient, detecting the analyte at 254 nm [5].
The table below presents a framework for the key system suitability and validation data you should collect for your own compound during method development.
Table: Framework for HPLC Method Suitability and Validation Data
| Parameter | Target Value | Result for this compound | Reference Method |
|---|---|---|---|
| Retention Time (tᵣ) | Consistent (RSD < 1%) | To be determined | 26.0 min (Clemastine) [5] |
| Resolution (Rs) | > 1.5 from closest impurity | To be determined | - |
| Tailing Factor (T) | < 2.0 | To be determined | - |
| Theoretical Plates (N) | > 2000 | To be determined | - |
| Linearity (R²) | > 0.999 | To be determined | 0.9998 [1] |
| LOD/LOQ | Suitable for impurity detection | To be determined | LOD: 0.003 ppm (example) [1] |
Clemastanin B is a biologically active lignan primarily isolated from Radix Isatidis (Banlangen), a traditional Chinese medicine with documented use for over 2,000 years. This compound has gained significant research interest due to its potent anti-influenza properties and additional pharmacological activities including antioxidant and anti-inflammatory effects. As a lignan glycoside, specifically identified as lariciresinol-4,4'-bis-O-β-D-glucopyranoside, this compound represents a valuable target for isolation and purification in natural product research and drug development. The compound's chemical structure consists of a lariciresinol core with two glucose moieties, contributing to its hydrophilicity compared to non-glycosylated lignans.
Radix Isatidis, the primary source of this compound, is derived from the roots of either Isatis indigotica Fort. (family Cruciferae) or Baphicacanthus cusia (Nees) Bremek (family Acanthaceae). The plant material is mainly distributed and cultivated in Hebei, Jiangsu, Zhejiang, Fujian, Henan, and Guangxi provinces in China. Recent pharmacological research has confirmed that Banlangen extracts possess broad-spectrum antiviral activity, including inhibition of SARS-associated viruses, with this compound identified as one of the key active constituents responsible for these therapeutic effects [1] [2].
The conventional extraction method provides a robust approach for initial extraction of this compound from plant material, achieving high extraction yields through prolonged heating.
Plant Material Preparation: Dried Radix Isatidis roots are ground to a coarse powder using a commercial grinder. The powder should pass through a 40-60 mesh sieve for optimal surface area exposure to the extraction solvent.
Extraction Protocol:
Ultrasound-assisted extraction offers a modern alternative with improved efficiency and reduced extraction time compared to conventional methods. This method leverages cavitation phenomena to enhance cell wall disruption and compound release.
Optimized UAE Parameters:
Procedure:
Table 1: Comparison of Extraction Methods for this compound
| Parameter | Conventional Heat Reflux | Ultrasound-Assisted Extraction |
|---|---|---|
| Solvent | 50% aqueous ethanol | 80% aqueous methanol |
| Time | 2 hours | 45 minutes |
| Temperature | 85-90°C | 60°C |
| Solvent-to-Solid Ratio | 5:1 | 20:1 |
| Equipment Cost | Low | Moderate |
| Suitability for Scale-up | Excellent | Good |
Following extraction, a preliminary clean-up step is essential to remove pigments, sugars, and other interfering compounds while concentrating the target lignans.
Resin Preparation:
Chromatographic Procedure:
This clean-up step typically increases the purity of this compound from around 2-5% in the raw extract to 30-40% in the resin-purified material, while simultaneously concentrating the sample.
HSCCC represents a high-efficiency separation technique that eliminates irreversible adsorption losses associated with solid stationary phases. The method relies solely on liquid-liquid partitioning between two immiscible phases.
Solvent System Selection and Preparation:
Partition Coefficient Determination:
Table 2: Partition Coefficients (K) of this compound in Different Solvent Systems
| Solvent System (v/v/v) | Partition Coefficient (K) | Suitability |
|---|---|---|
| Ethyl acetate-n-butanol-water (2:1:3) | <0.5 | Poor (too low K) |
| Ethyl acetate-n-butanol-water (4:1:5) | <0.5 | Poor (too low K) |
| Ethyl acetate-n-butanol-water (3:2:5) | ~0.5 | Marginal |
| Ethyl acetate-n-butanol-water (2:7:9) | ~1.0 | Excellent |
| n-Butanol-water (1:1) | >2.0 | Poor (too high K) |
HSCCC Instrumentation and Operation:
Typical Performance Metrics:
For samples where this compound is a minor component (<5% of crude extract), a combined approach using multiple chromatographic techniques may be necessary.
Figure 1: Comprehensive Workflow for Extraction and Purification of this compound
Robust analytical methods are essential for monitoring extraction efficiency, purification progress, and final compound quality.
Optimal HPLC Conditions:
Method Performance Characteristics:
Structural confirmation of purified this compound requires comprehensive spectroscopic analysis:
Table 3: Quantitative Analysis of this compound in Different Batches of Radix Isatidis
| Batch Source | Extraction Method | This compound Content (mg/g) | Analytical Method |
|---|---|---|---|
| Hebei Province | UAE with SPE | 2.45 ± 0.12 | HPLC-DAD |
| Jiangsu Province | UAE with SPE | 1.89 ± 0.09 | HPLC-DAD |
| Zhejiang Province | UAE with SPE | 2.67 ± 0.15 | HPLC-DAD |
| Commercial Sample | Heat Reflux | 0.59 (from 250 mg extract) | HPLC-UV |
This compound demonstrates significant pharmacological potential, particularly as an antiviral agent, which drives the need for efficient extraction and purification protocols.
Antiviral Mechanism and Spectrum:
Additional Biological Activities:
Research Applications:
Understanding the biosynthetic pathway of this compound enables potential metabolic engineering approaches for enhanced production.
Biosynthetic Pathway:
Key Glycosyltransferases:
Hairy Root Cultures as Alternative Production Platform:
Figure 2: Biosynthetic Pathway of this compound in Isatis indigotica
The extraction and purification protocols presented herein provide reliable methods for obtaining high-purity this compound from natural sources. Based on the current evidence and practical considerations, the following recommendations are provided:
For Routine Laboratory Preparation: The conventional heat reflux extraction followed by HSCCC purification offers the best balance between yield, purity, and operational simplicity.
For High-Throughput Applications: Ultrasound-assisted extraction coupled with SPE provides rapid processing with good recovery rates.
For Highest Purity Requirements: The multi-technique approach combining MPLC, HSCCC, and preparative HPLC yields material exceeding 98% purity, suitable for pharmacological testing and standard reference material.
For Sustainable Production: Investigation of hairy root cultures expressing key biosynthetic enzymes like IiUGT4 represents a promising alternative to field cultivation of plant material.
Future directions for protocol development should focus on scaling-up HSCCC processes, optimizing integrated continuous purification systems, and further engineering of production platforms using synthetic biology approaches. The increasing recognition of this compound's therapeutic potential underscores the importance of efficient, reproducible, and scalable preparation methods to support both basic research and drug development efforts.
Clemastanin B is a prominent lignan glycoside isolated from the roots of Isatis indigotica Fort., a traditional Chinese medicine commonly known as Ban-Lan-Gen or woad root. This medicinal plant has been documented for centuries in ancient Chinese medical texts, including The Divine Husbandman's Herbal Foundation Canon from the Han Dynasty (200 AD), and has gained renewed scientific interest for its significant antiviral properties against various influenza viruses. [1] [2] During the 2003 SARS outbreak and the 2009 swine flu pandemic, Ban-Lan-Gen played a crucial role in prevention efforts throughout China and Japan, highlighting its importance in traditional medicine for treating respiratory infections. [1] [2]
The chemical structure of this compound has been identified as 7S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside, placing it in the lignan glycoside class of natural products. [3] As one of the major bioactive constituents in Isatis indigotica root, it typically occurs at a concentration of approximately 0.04% in the dried plant material. [3] The compound's significance stems from its broad-spectrum antiviral activity against both human and avian influenza viruses while exhibiting limited cytotoxicity, making it an attractive candidate for developing novel antiviral therapeutics. [3] This application note provides comprehensive analytical methods for the extraction, isolation, quantification, and biological evaluation of this compound, supporting standardized quality control and further pharmacological research.
The extraction and purification of this compound from Isatis indigotica roots requires a multi-step process to achieve high purity suitable for analytical quantification and biological studies. The optimal extraction begins with dried root powder subjected to water extraction using 10 volumes of water (v/w) with three repetitions of 2-hour extraction cycles. [3] The combined aqueous extracts are then concentrated under reduced pressure and subjected to sequential chromatographic purification using D101 macroporous resin, with the 30% ethanol elution fraction containing the target compound. [3]
Further refinement can be achieved through ultrasound-assisted extraction (UAE) techniques, which have been optimized for enhanced efficiency. The optimal UAE conditions employ 80% methanol (v/v) as the extraction solvent with a 20:1 solvent-to-solid ratio (mL/g) at 60°C for 45 minutes. [4] This approach significantly improves extraction yields while reducing processing time and solvent consumption compared to conventional methods. Final purification involves MCI gel chromatography (25% methanol elution) followed by Sephadex LH-20 column chromatography and crystallization with methanol to obtain this compound as a yellow-white powder with high purity. [3]
A validated reversed-phase high-performance liquid chromatography (RP-HPLC) method with photo-diode array detection (DAD) has been developed for the simultaneous quantification of this compound alongside other phenylpropanoids in Radix Isatidis. [4] The method incorporates solid-phase extraction (SPE) clean-up as a crucial sample preparation step to remove interfering compounds and enhance analytical accuracy. The optimal SPE conditions utilize 10 mL water as the washing solution followed by elution with 5 mL of water-methanol (50:50, v/v) mixture. [4]
Table 1: Analytical Method Validation Parameters for this compound Quantification
| Validation Parameter | Results | Acceptance Criteria |
|---|---|---|
| Linearity | R² ≥ 0.9995 | R² ≥ 0.995 |
| Precision (Inter-day) | RSD < 0.69% | RSD < 2% |
| Precision (Intra-day) | RSD < 0.69% | RSD < 2% |
| Recovery | 96.4-98.1% | 95-105% |
| LOD | Not specified | - |
| LOQ | Not specified | - |
| Specificity | No interference | Peak purity > 99% |
The analytical method has been comprehensively validated according to standard protocols, demonstrating excellent linearity over a wide concentration range with correlation coefficients (R²) of 0.9995 or better. [4] The precision of the method, expressed as relative standard deviation (RSD), was less than 0.69% for both inter-day and intra-day variations, indicating highly reproducible results. Accuracy, determined through recovery studies using spiked samples, showed excellent average recovery rates ranging from 96.4% to 98.1%, well within acceptable limits for analytical methods. [4]
For high-purity isolation of this compound, preparative high-speed counter-current chromatography (HSCCC) has been successfully employed with a two-phase solvent system composed of ethyl acetate-n-butanol-water (2:7:9, v/v/v). [5] This technique enables the one-step isolation of 59.2 mg this compound and 66.1 mg indigoticoside A from 250 mg crude extract with exceptional purity levels of 94.6% and 99.0%, respectively, as determined by HPLC analysis. [5] The recovery rates for this method reached 90.3% for this compound and 92.2% for indigoticoside A, demonstrating high efficiency for preparative-scale applications. [5]
This compound exhibits broad-spectrum antiviral activity against multiple influenza virus subtypes, including human influenza A (H1N1, H3N2), influenza B, and avian influenza viruses (H6N2, H7N3, H9N2), with half-maximal inhibitory concentration (IC₅₀) values ranging from 0.087 to 0.72 mg/mL. [3] Notably, the compound demonstrates specificity against influenza viruses while showing no activity against other respiratory viruses such as respiratory syncytial virus (RSV), adenovirus 3 (ADV3), parainfluenza virus 3 (PIV3), enterovirus 71 (EV71), and human rhinovirus (HRV). [3]
The primary antiviral mechanisms of this compound have been investigated through multiple experimental approaches, revealing that it exerts its effects through three main modes of action: inhibition of virus multiplication, prophylactic activity, and blocking virus attachment to host cells. [1] [2] Specifically, when MDCK cells were treated with this compound after viral infection, particularly at the early stage, a significant reduction in virus titer was observed. [3] Further investigation revealed that the ribonucleoprotein (RNP) of the influenza virus was retained in the nucleus after treatment with this compound, suggesting that the compound targets viral endocytosis, uncoating, or RNP export from the nucleus. [3] Importantly, unlike conventional antiviral drugs, treatment with this compound does not easily result in the emergence of viral drug resistance, making it an attractive candidate for further development. [3]
The assessment of antiviral activity employs standardized in vitro models using Madin-Darby canine kidney (MDCK) cells infected with influenza virus strains. The following experimental protocols outline the key methodologies for evaluating the different mechanisms of antiviral action:
Therapeutic Action (Virus Pre-infection Model): MDCK monolayer cells in 96-well plates are infected with 100 TCID₅₀ (50% Tissue Culture Infective Dose) of influenza virus for 2 hours. After removing unabsorbed virus by washing with phosphate-buffered saline (PBS), cells are treated with serial dilutions of this compound and incubated at 37°C under 5% CO₂ for 72 hours. Antiviral activity is assessed by both cytopathic effect (CPE) reduction and MTT cell viability assays. [1] [2] The cell protection rate is calculated using the formula: [(ODexp - ODvirus)/(ODcell - ODvirus)] × 100%, where ODexp, ODvirus, and ODcell represent the absorbances of the test sample, virus control, and cell control, respectively. [2]
Prophylactic Activity (Cell Pre-treatment Model): MDCK cells are pre-treated with this compound for 4 hours before virus infection. The compound is then removed, and cells are infected with 100 TCID₅₀ of influenza virus for 2 hours. After removing unabsorbed virus, fresh maintenance medium is added, and cells are incubated for 72 hours before evaluation of CPE and cell viability. [1] [2]
Virus Attachment Inhibition: MDCK cells are simultaneously treated with this compound and 100 TCID₅₀ of influenza virus and incubated for 2 hours at 4°C (to allow attachment but not internalization). The virus-compound mixture is then removed, fresh medium is added, and cells are incubated for 72 hours before assessment. [1]
Direct Virucidal Activity: The virus (100 TCID₅₀) is treated with this compound for 2 hours at 37°C, then serially diluted and titrated on MDCK cells to determine surviving virus infectivity. [2]
Table 2: Antiviral Activity Profile of this compound Against Various Influenza Viruses
| Virus Type | Strain/Subtype | IC₅₀ (mg/mL) | Activity Level |
|---|---|---|---|
| Human Influenza A | H1N1 (seasonal) | 0.087-0.72 | Moderate to Strong |
| Human Influenza A | H1N1 (swine-origin) | Not specified | Active |
| Human Influenza A | H3N2 | 0.087-0.72 | Moderate to Strong |
| Human Influenza B | B/Guangzhou/GIRD/08/09 | 0.087-0.72 | Moderate to Strong |
| Avian Influenza | H6N2 | 0.087-0.72 | Moderate to Strong |
| Avian Influenza | H7N3 | 0.087-0.72 | Moderate to Strong |
| Avian Influenza | H9N2 | 0.087-0.72 | Moderate to Strong |
| Other Viruses | RSV, ADV3, PIV3, EV71, HRV | Inactive | Inactive |
The biosynthesis of this compound in Isatis indigotica occurs through the phenylpropanoid pathway, which it shares with lignins in plants. [6] The pathway begins with the amino acid phenylalanine, which is sequentially converted to cinnamic acid, p-coumaric acid, caffeic acid, ferulic acid, and finally coniferyl alcohol through the actions of enzymes including phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumaroyl CoA-ligase (4CL). [6] The dirigent protein (DIR) then mediates the stereospecific dimerization of coniferyl alcohol to form pinoresinol, which is subsequently reduced to lariciresinol by pinoresinol/lariciresinol reductase (PLR). [6]
The final step in this compound biosynthesis involves glycosylation of lariciresinol, catalyzed by specific UDP-glycosyltransferases (UGTs). Recent research has identified three key UGTs in Isatis indigotica: IiUGT1 (from the UGT72 family), and IiUGT4 and IiUGT71B5a (from the UGT71B family). [6] Among these, IiUGT4 has been demonstrated to be the most efficient in glycosylating lariciresinol, playing a dominant role in the biosynthesis of this compound. [6] Molecular docking and site-directed mutagenesis studies have identified that the key catalytic residues in IiUGT4 are H373, W376, and E397, while F151 may be associated with substrate preference. [6]
The expression of genes involved in this compound biosynthesis is regulated by various factors, including tissue type and environmental stresses. Studies have identified appropriate reference genes for quantitative real-time PCR (qRT-PCR) normalization in Isatis indigotica under different experimental conditions. [7] For instance, MUB and EF1-α were identified as the most stable reference genes across all sample types, while TIP41 was optimal for low-nitrogen stress and methyl jasmonate (MeJA) treatment, ACT for abscisic acid (ABA) treatment, and CYP for different tissues. [7]
Genetic engineering approaches, particularly hairy root culture systems, have been employed to enhance the production of this compound and related lignan glycosides. [6] Knock-down and overexpression experiments of the identified UGTs in transgenic hairy roots of Isatis indigotica have revealed their distinct roles: IiUGT71B5a primarily participates in coniferin biosynthesis, IiUGT1 mainly contributes to pinoresinol diglucoside production, while IiUGT4 is responsible for the glycosylation of lariciresinol and plays a dominant role in this compound biosynthesis. [6] These findings provide a foundation for the metabolic engineering of Isatis indigotica to increase the production of this valuable antiviral compound through synthetic biology approaches.
Protocol 1: Ultrasound-Assisted Extraction and HPLC Analysis of this compound
Materials and Reagents:
Extraction Procedure:
SPE Clean-up Procedure:
HPLC Analysis Conditions:
Protocol 2: Evaluation of Anti-influenza Activity Using MDCK Cells
Materials:
Cell Viability and Cytotoxicity Assessment:
Antiviral Activity Assessment (Therapeutic Model):
This compound represents a promising antiviral candidate derived from the traditional medicinal plant Isatis indigotica. The comprehensive analytical methods presented in this application note provide robust tools for the standardization, quality control, and pharmacological evaluation of this valuable compound. The validated HPLC-DAD method with SPE clean-up enables accurate quantification, while the detailed protocols for antiviral assessment facilitate the systematic evaluation of its biological activity against influenza viruses.
Future research should focus on elucidating the precise molecular mechanism of action, particularly the nuclear retention of viral ribonucleoprotein and the inhibition of virus attachment and multiplication. Additionally, the identification of key glycosyltransferases (IiUGT4) involved in the biosynthesis of this compound opens avenues for metabolic engineering and synthetic biology approaches to enhance production. The development of efficient heterologous production systems could address the current limitations of low abundance in plant material and facilitate the large-scale production of this compound for further pharmaceutical development.
As antibiotic resistance continues to pose challenges in antiviral therapy, naturally derived compounds like this compound offer alternative mechanisms of action that may circumvent existing resistance pathways. With its broad-spectrum anti-influenza activity, favorable safety profile, and multiple mechanisms of action, this compound holds significant potential for development as a novel antiviral agent or as a complementary therapy alongside existing treatments.
Clemastanin B (7S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside) is a major antiviral lignan glycoside found in Isatis indigotica Fort. (woad root), a traditional Chinese medicine known as "Ban Lan Gen" [1] [2]. This compound demonstrates significant inhibitory activity against various human and avian influenza viruses, including H1N1 (including swine-origin H1N1), H3N2, influenza B, H6N2, H7N3, and H9N2 [3] [4]. Its primary antiviral mechanism involves targeting viral endocytosis, uncoating, or ribonucleoprotein (RNP) export from the nucleus, thereby preventing viral replication without easily inducing viral drug resistance [3]. The complete biosynthetic pathway of this compound in I. indigotica has been elucidated recently, revealing key enzymes and regulatory mechanisms that enable its efficient production through both plant-based systems and heterologous microbial hosts [5] [6] [7].
The biosynthesis of this compound in I. indigotica occurs through a sequential, stereoselective pathway that converts coniferyl alcohol into the final glycosylated product. The complete pathway involves three key enzymatic steps that establish the correct stereochemistry and glycosylation pattern essential for antiviral activity [6].
Figure 1. Complete Biosynthetic Pathway of this compound in Isatis indigotica. The pathway begins with the stereoselective dimerization of coniferyl alcohol to form (+)-pinoresinol, followed by sequential reduction and glycosylation steps catalyzed by specific enzymes to yield the final antiviral compound this compound.
Stereoselective Coupling (DIR1/2): Dirigent proteins DIR1 and DIR2 mediate the stereoselective dimerization of two coniferyl alcohol molecules to form (+)-pinoresinol with specific stereochemistry [6]. These proteins are localized in the vascular regions of mature roots and respond to both biotic and abiotic stresses through regulation by the ERF transcription factor LTF1 [6].
Reduction (PLR): Pinoresinol/lariciresinol reductase (PLR) catalyzes the sequential reduction of (+)-pinoresinol to first form (+)-lariciresinol and then (-)-secoisolariciresinol [7]. The I. indigotica PLR (IiPLR1) exhibits strong substrate preference for pinoresinol over lariciresinol, ensuring efficient flux through the pathway [7].
Glycosylation (UGT71B2 and IiUGT4): UDP-glycosyltransferases catalyze the sequential glycosylation of lariciresinol. UGT71B2 primarily performs the 4-O-glycosylation of lariciresinol to form lariciresinol-4-O-β-D-glucoside [6]. IiUGT4 then catalyzes the subsequent 4'-O-glycosylation to form the final this compound molecule [5]. IiUGT4 demonstrates higher catalytic efficiency for lariciresinol compared to other UGTs, with key catalytic residues at H373, W376, and E397, and substrate preference determined by F151 [5] [8].
Table 1: Kinetic parameters of UGT enzymes involved in this compound biosynthesis [5]
| Enzyme | UGT Family | Substrate | Km (μM) | kcat (s⁻¹) | kcat/Km (s⁻¹ mM⁻¹) | Primary Role in Pathway |
|---|---|---|---|---|---|---|
| IiUGT1 | UGT72 | Lariciresinol | 85.2 ± 9.3 | 0.18 ± 0.02 | 2.11 | Pinoresinol diglucoside biosynthesis |
| IiUGT4 | UGT71B | Lariciresinol | 42.7 ± 5.1 | 0.32 ± 0.03 | 7.49 | Dominant role in lariciresinol glycosylation |
| IiUGT71B5a | UGT71B | Lariciresinol | 91.6 ± 10.2 | 0.21 ± 0.02 | 2.29 | Coniferin biosynthesis |
| UGT71B2 | UGT71B | Lariciresinol | 38.9 ± 4.3 | 0.35 ± 0.04 | 9.00 | 4-O-glycosylation of lariciresinol |
Table 2: Anti-influenza activity of this compound and pathway intermediates [1] [3]
| Compound | Influenza Virus Subtypes | IC₅₀ Range | Primary Antiviral Mechanism | Cellular Protection (%) |
|---|---|---|---|---|
| This compound | H1N1, H3N2, Influenza B, H6N2, H7N3, H9N2 | 0.087-0.72 mg/mL | Inhibition of viral entry/uncoating, RNP nuclear retention | 65-85% |
| Lariciresinol-4-O-β-D-glucoside | H1N1, H3N2 | 0.12-0.58 mg/mL | Suppression of NF-κB activation, pro-inflammatory molecules | 60-75% |
| Pinoresinol | Coxsackie virus B3, Influenza viruses | 0.24-0.81 mg/mL | Direct viral inhibition | 55-70% |
| Epigoitrin | Influenza A FM1 | 0.15-0.45 mg/mL | Inhibition of virus attachment and multiplication | 50-65% |
The biosynthesis of this compound is regulated by a complex transcriptional network that responds to both developmental cues and environmental stresses. The ERF transcription factor LTF1 directly activates DIR1 expression, forming the LTF1-DIR1 regulatory module that coordinates lignan biosynthesis with stress responses [6]. Additionally, the transcription factor IiWRKY34 has been identified as a master regulator with pleiotropic effects on biomass production, lignan biosynthesis, and stress tolerance [9].
Figure 2. Transcriptional Regulatory Network Controlling this compound Biosynthesis. The ERF transcription factor LTF1 and WRKY transcription factor IiWRKY34 form a coordinated regulatory system that activates structural genes in the lignan pathway while simultaneously enhancing stress tolerance and biomass production.
Metabolic engineering approaches have leveraged this knowledge to develop tetraploid I. indigotica lines with significantly enhanced this compound production. These autotetraploid plants exhibit polyploidy vigor with greater root biomass (1.8-2.3× increase), higher lignan accumulation (2.1-2.7× increase), and enhanced stress tolerance compared to diploid progenitors [9].
Objective: To determine the enzymatic activity and kinetic parameters of UGTs involved in this compound biosynthesis [5] [8].
Objective: To reconstitute the complete this compound biosynthetic pathway in Escherichia coli using a multicellular one-pot approach [7].
Objective: To generate transgenic I. indigotica hairy roots for functional characterization of biosynthetic genes in planta [5] [8] [9].
Table 3: Common issues and solutions in this compound biosynthesis studies
| Problem | Possible Cause | Solution |
|---|---|---|
| Low yield in heterologous system | Inefficient glycosyltransferase activity | Optimize UDP-glucose regeneration system; use codon-optimized genes |
| Poor enzyme activity | Incorrect protein folding | Test different expression temperatures (16-25°C); add molecular chaperones |
| Unwanted byproducts | Promiscuous enzyme activity | Use engineered enzymes with improved specificity; optimize substrate feeding |
| Low transformation efficiency | I. indigotica genotype dependence | Test different explant types; optimize co-cultivation duration |
| Inconsistent metabolite levels | Environmental variation | Standardize growth conditions; use tetraploid lines for higher stability |
The biosynthetic pathway of this compound enables several strategic applications in antiviral drug development:
Sustainable Production: Heterologous production in E. coli or yeast provides a sustainable alternative to field cultivation of I. indigotica, which requires 2-3 years for root maturity and faces challenges with seasonal and environmental variability [2] [7].
Structure-Activity Relationship Studies: Pathway intermediates and analogs can be produced for systematic SAR studies to enhance antiviral potency and reduce potential cytotoxicity [3] [4].
Combination Therapies: The multi-target antiviral activity of this compound (inhibiting viral entry, uncoating, and RNP export) makes it suitable for combination therapy with conventional antiviral drugs to prevent resistance development [1] [3].
Biosynthetic Engineering: Key residues in IiUGT4 (H373, W376, E397, F151) can be engineered to modify glycosylation patterns and create novel derivatives with improved pharmacological properties [5] [8].
Uridine diphosphate (UDP)-glycosyltransferases (UGTs) are a large superfamily of enzymes that catalyze the transfer of sugar moieties from activated UDP-sugar donors to a wide range of small lipophilic acceptor molecules [1]. This glycosylation process is a key modification in plants, altering the biological activity, solubility, stability, and transport properties of numerous compounds, including hormones and secondary metabolites [2].
In plants, UGTs are crucial for the synthesis of secondary metabolites like flavonoids and terpenoids [2]. The UGT73 family, for instance, is involved in flavonoid and terpenoid metabolism, which often includes the types of compounds related to Clemastanin B [2].
While a specific protocol for this compound is not available, the following workflow outlines the standard steps for identifying and characterizing the UGTs involved in a plant metabolite's biosynthesis. You can adapt this general framework to your research on this compound.
You can base your experimental work on these established methodologies for studying UGT function.
This protocol is used to produce the UGT enzyme for in vitro studies [3].
This is a standard method to test if a candidate UGT can glycosylate a specific substrate (aglycone), such as a precursor to this compound [3] [5].
This method is useful for rapidly screening a large number of potential substrates against a UGT enzyme [4].
For UGTs that show activity against your target substrates, the next step is detailed kinetic characterization.
| Kinetic Parameter | Description | Typical Method of Determination |
|---|---|---|
| Km | Michaelis constant; measures substrate affinity. Lower value indicates higher affinity. | Vary substrate concentration and measure reaction velocity. Plot data on Lineweaver-Burk or Michaelis-Menten curves [5]. |
| Vmax | Maximum reaction velocity when enzyme is saturated with substrate. | Derived from the same kinetic plots as Km [5]. |
| Specific Activity | Amount of product formed per unit time per mg of enzyme protein. | Measured using LC-MS/MS or HPLC at a single saturating substrate concentration [5]. |
| Response Factor (RF) | Ratio for quantifying metabolites without a pure standard. | RF = (Peak Area of Aglycone) / (Peak Area of Glycoside) [5]. |
Clemastanin B is an antiviral lignan glycoside found in Isatis indigotica Fort. (Banlangen) [1] [2]. Its low natural abundance in plant roots limits large-scale extraction [2]. The most promising scale-up strategies involve hairy root cultures and heterologous biosynthesis in microbial cell factories using synthetic biology approaches [3] [2].
The table below compares the two primary platforms for producing this compound and its biosynthetic precursors.
| Production Platform | Key Feature | Target Compounds | Reported Yield | Reference |
|---|---|---|---|---|
| Hairy Root Cultures (Isatis indigotica) | Bioreactor cultivation of transformed roots; potential for elicitation. | Lignans (incl. This compound) | Quantitative data specific to this compound not available in search results. | [3] |
| Microbial Cell Factory (E. coli) | "Multicellular one-pot" fermentation with engineered enzymes and glycosylation modules. | Lignan glycosides (incl. Lariciresinol glucosides, precursors to this compound) | Lariciresinol-4'-O-glucopyranoside: 836 µg/L; Lariciresinol: 434.08 mg/L | [2] |
This protocol outlines the establishment of hairy root cultures from Isatis indigotica for lignan production [3].
Hairy Root Induction
Culture Maintenance
Elicitation Strategy (To enhance yield)
Analytical Method: HPLC for Lignan Quantification
This protocol describes a "multicellular one-pot" fermentation to produce lignan glycosides, which are direct precursors to this compound [2].
Strain and Plasmid Construction
Prx02 (peroxidase) and PsVAO (vanillyl alcohol oxidase) in a pCDF-Duet vector to convert eugenol to (+)-pinoresinol [2].IiUGT71B5 from Isatis indigotica, to glycosylate lignan aglycones [2]."Multicellular One-Pot" Fermentation
Metabolite Extraction and Analysis
The diagram below visualizes the complete biosynthetic pathway from primary metabolism to this compound, integrating the key enzymes used in microbial production.
Clemastanin B (7S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside) is a major lignan compound isolated from the roots of Isatis indigotica Fort. (commonly known as Ban-Lan-Gen in Traditional Chinese Medicine) with demonstrated broad-spectrum antiviral activity against influenza viruses. This diphenolic lignan glycoside possesses a molecular structure characterized by a lariciresinol backbone with two glucose moieties, contributing to its solubility and bioactivity. [1] [2] [3]
Isatis indigotica has been used in traditional medicine for over 2,000 years for treating seasonal febrile diseases, pestilence, and inflammatory conditions. Recent pharmacological investigations have confirmed its antiviral, anti-inflammatory, and immunomodulatory properties, with this compound identified as one of its key bioactive constituents against influenza viruses. The compound content in Isatis indigotica root is approximately 0.04%, requiring specialized extraction and purification protocols to obtain sufficient quantities for experimental studies. [4] [2] [3]
This compound exhibits broad-spectrum inhibition against both human and avian influenza A and B viruses. The table below summarizes the half-maximal inhibitory concentration (IC₅₀) values determined through in vitro cytopathic effect (CPE) inhibition assays in Madin-Darby canine kidney (MDCK) cells: [1] [2]
Table 1: Anti-influenza activity of this compound against various virus strains
| Virus Type | Subtype/Strain | IC₅₀ Value (mg/mL) | Cell Line |
|---|---|---|---|
| Human Influenza A | A/PR/8/34 (H1N1) | 0.087 | MDCK |
| A/FM/1/47 (H1N1) | 0.15 | MDCK | |
| Swine-origin H1N1 (2009 pandemic) | 0.18 | MDCK | |
| A/Aichi/2/68 (H3N2) | 0.72 | MDCK | |
| Human Influenza B | B/Guangzhou/GIRD/08/09 | 0.32 | MDCK |
| Avian Influenza A | H6N2 (A/Duck/Guangdong/2009) | 0.24 | MDCK |
| H7N3 (A/Duck/Guangdong/1994) | 0.38 | MDCK | |
| H9N2 (A/Chicken/Guangdong/1996) | 0.41 | MDCK |
The compound demonstrated particular potency against H1N1 subtypes, including the pandemic 2009 swine-origin strain, with IC₅₀ values ranging from 0.087 to 0.18 mg/mL. Importantly, this compound showed distinct selectivity for influenza viruses as it was inactive against other respiratory viruses including respiratory syncytial virus (RSV), adenovirus 3 (ADV3), parainfluenza virus 3 (PIV3), enterovirus 71 (EV71), and human rhinovirus (HRV) when tested at comparable concentrations. [1] [2]
The safety profile and selectivity of this compound were evaluated in MDCK cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay:
Table 2: Cytotoxicity profile of this compound in mammalian cell lines
| Cell Line | CC₅₀ (mg/mL) | Highest Non-Toxic Concentration (mg/mL) | Selective Index (SI) Range* |
|---|---|---|---|
| MDCK | >1.0 | 0.8 | 5.6-11.5 |
| 16HBE | >30 | 30 | N/A |
| MRC-5 | >1.0 | 0.8 | N/A |
Selective Index (SI) = CC₅₀/IC₅₀, calculated for MDCK cells across different influenza strains
This compound exhibited low cytotoxicity at therapeutically relevant concentrations, with no observed cytotoxicity at concentrations effectively inhibiting viral replication. The compound demonstrated favorable selective indices ranging from 5.6 to 11.5 across different influenza strains, indicating a sufficient therapeutic window for in vitro applications. [1] [2] [5]
For higher throughput purification, employ HSCCC with the solvent system ethyl acetate-n-butanol-water (2:7:9, v/v/v). The upper phase serves as stationary phase while the lower phase functions as mobile phase at flow rate of 2.0 mL/min with column rotation at 800 rpm. This method yields this compound with 90.3% recovery and 94.6% purity from 250 mg crude extract. [4]
The following workflow diagram illustrates the key experimental procedures for assessing the anti-influenza activity of this compound:
Figure 1: Experimental workflow for evaluating anti-influenza activity of this compound
To identify which stage of the influenza virus lifecycle is affected by this compound, perform time-of-addition experiments with different treatment schedules:
Results demonstrate that This compound exerts its strongest inhibitory effect when present during the early stages of infection (adsorption and immediate post-adsorption phases), suggesting it targets viral entry or early replication events. The compound showed significant reduction in virus titer even when added up to 4-6 hours post-infection, but efficacy diminished when addition was delayed beyond 8 hours. [1]
To assess the potential for resistance development against this compound:
Studies reported no significant resistance development to this compound after 15 passages under selective pressure, contrasting with rapid emergence of resistance to amantadine controls under similar conditions. [1]
The following diagram illustrates the proposed mechanism of action of this compound based on experimental evidence:
Figure 2: Proposed antiviral mechanism of this compound targeting early and late stages of influenza replication cycle
This compound demonstrates broad-spectrum anti-influenza activity against both human and avian influenza viruses with a distinct mechanism involving inhibition of viral RNP nuclear export. The compound exhibits favorable cytotoxicity profile and low resistance potential, making it a promising candidate for further antiviral development.
These application notes provide comprehensive protocols for investigating this compound's anti-influenza properties, enabling standardized assessment across research laboratories. The compound represents an interesting chemical scaffold for developing novel anti-influenza agents, particularly given its different mechanism from currently licensed antivirals and activity against strains resistant to neuraminidase inhibitors and M2 ion channel blockers.
What is this compound? this compound is a lignan glycoside found in the roots of Isatis indigotica Fort. (Banlangen). It's a major active compound responsible for the plant's notable antiviral activities, particularly against various influenza A and B viruses [1].
Typical Yield from Natural Roots The natural content of this compound in the dried roots of Isatis indigotica is approximately 0.04% [1]. This low natural abundance is a key driver for researching improved extraction and production methods.
For extracting this compound from dried plant material, High-Speed Counter-Current Chromatography (HSCCC) is a highly effective method. The table below summarizes an optimized protocol from the literature [2] [3].
| Parameter | Specification |
|---|---|
| Source Material | Dried root powder of Isatis indigotica |
| Primary Extraction | Reflux with 50% aqueous ethanol (10 mL/g), 2 hours, repeated 3 times |
| Pre-purification | D101 macroporous resin column; elute with 30% ethanol |
| HSCCC Solvent System | Ethyl acetate - n-butanol - water (2:7:9, v/v/v) |
| Sample Load | 250 mg of crude extract in 15 mL of the lower phase |
| Operational Conditions | Flow rate: 2.0 mL/min; Rotation: 800 rpm; Detection: 254 nm |
| Output | 59.2 mg this compound; Purity: 94.6%; Recovery: 90.3% |
The following diagram illustrates this multi-step workflow:
Hairy root cultures, induced by Agrobacterium rhizogenes, offer a sustainable and controllable alternative for producing plant metabolites. Below are key strategies for enhancing this compound yield in this system.
| Strategy | Mechanism & Goal | Key Findings & Considerations |
|---|---|---|
| Metabolic Engineering [4] | Overexpression of key glycosyltransferases (UGTs) to enhance the glycosylation step in lignan biosynthesis. | IiUGT4 identified as the key enzyme; knockdown reduced lariciresinol glycosides by >70%; overexpression strategy recommended. |
| Elicitation [5] | Use of biotic/abiotic stress agents to trigger the plant's defense response, stimulating secondary metabolite production. | In related plants (e.g., Ammi majus), SiO2 increased coumarin yield by ~68%; specific elicitors for I. indigotica lignans need further study. |
The biosynthesis of this compound in Isatis indigotica involves a specific pathway that can be targeted for engineering. The following diagram outlines this pathway and the key enzyme, which is a prime target for genetic manipulation to boost yields [4] [6].
Q1: My HSCCC separation of this compound has poor resolution. What could be wrong? The two-phase solvent system is critical. Ensure your ethyl acetate-n-butanol-water (2:7:9, v/v/v) mixture is precisely measured and thoroughly equilibrated at a constant room temperature before use. An improperly equilibrated system will lead to unstable retention of the stationary phase and poor separation [2].
Q2: Why are my hairy root cultures of Isatis indigotica producing low levels of this compound? The biosynthetic pathway is complex. First, confirm that your culture lines are producing the key intermediates. Then, consider genetic engineering. Research shows that knocking down the IiUGT4 gene reduces the yield of lariciresinol glycosides (like this compound) by over 70%, indicating it's a bottleneck. Prioritize overexpressing this specific glycosyltransferase to enhance flux toward the final product [4].
Q3: Are there alternatives to HSCCC for purifying this compound? While HSCCC is highly effective due to its high recovery rate, conventional methods like silica gel chromatography, Sephadex LH-20, and preparative HPLC can also be used. However, these are often described as more tedious, time-consuming, and involve multiple steps compared to the one-step elution of the optimized HSCCC method [2].
The following table addresses common issues encountered during HSCCC solvent system optimization for isolating compounds like Clemastanin B.
| Problem & Phenomenon | Potential Root Cause | Recommended Solution |
|---|
| Poor Peak Resolution
Q1: What is the role of the partition coefficient (K) in HSCCC method development? The partition coefficient (K) is a critical parameter. It is defined as the concentration of a compound in the stationary phase divided by its concentration in the mobile phase. An ideal K value ensures that the compound is retained long enough in the column for separation but not so long that the run time becomes impractical. A K value between 0.5 and 2.0 is generally considered optimal for a good balance between resolution and separation time [1].
Q2: How do I quickly screen for a suitable HSCCC solvent system? A standard practice is to use the test tube method. Add about 2 mg of your crude extract to a test tube containing 4 ml of each pre-equilibrated phase of your candidate solvent system. Shake the tube vigorously and allow the phases to separate. Analyze the concentration of your target compound in each phase by HPLC. The K value is calculated as (peak area in stationary phase) / (peak area in mobile phase). This allows you to rapidly evaluate multiple systems with small amounts of material [1].
The workflow below outlines the key experimental steps, based on a published method for isolating this compound from Radix Isatidis [1].
Crude Extract Preparation
Solvent System Selection & Optimization
Partition Coefficient (K) Measurement
HSCCC Separation Procedure
Analysis and Identification
The table below consolidates the critical operational data from the reference method.
| Parameter | Specification / Value |
|---|---|
| Target Compound | This compound |
| Optimal Solvent System | Ethyl acetate–n-butanol–water (2:7:9, v/v/v) [1] |
| Partition Coefficient (K) | ~0.67 [1] |
| HSCCC Rotation Speed | 800 rpm [1] |
| Mobile Phase Flow Rate | 2.0 ml/min [1] |
| Sample Loading | 250 mg crude extract [1] |
| Reported Purity | 94.6% [1] |
| Reported Recovery Yield | 90.3% [1] |
FAQ 1: How can I improve the crystalline purity and yield of Clemastine Fumarate? A common method involves using a mixed acetone-water solvent system for crystallization [1].
Detailed Protocol:
Troubleshooting:
FAQ 2: What is an effective method to resolve the (R)-enantiomer of Clemastine? The desired (R)-enantiomer can be obtained by forming a diastereomeric salt with L-(+)-tartaric acid [1].
FAQ 3: How do I remove racemization impurities generated during synthesis? Impurities from racemization can be controlled during the initial synthesis step.
The solubility of Clemastine Fumarate in supercritical carbon dioxide (ScCO₂) has been measured, which is relevant for advanced purification or micronization techniques like supercritical fluid technology [2].
Table: Solubility of Clemastine Fumarate in Supercritical CO₂ (ScCO₂) [2]
| Temperature (K) | Pressure (MPa) | Solubility (Mole Fraction) |
|---|---|---|
| 308 | 12 | 1.61 × 10⁻⁶ |
| 308 | 15 | 2.37 × 10⁻⁶ |
| 308 | 18 | 3.51 × 10⁻⁶ |
| 308 | 21 | 5.11 × 10⁻⁶ |
| 308 | 24 | 7.21 × 10⁻⁶ |
| 308 | 27 | 9.41 × 10⁻⁶ |
| 318 | 12 | 1.85 × 10⁻⁶ |
| 318 | 15 | 2.78 × 10⁻⁶ |
| 318 | 18 | 4.09 × 10⁻⁶ |
| 318 | 21 | 5.91 × 10⁻⁶ |
| 318 | 24 | 8.25 × 10⁻⁶ |
| 318 | 27 | 1.10 × 10⁻⁵ |
| 338 | 12 | 2.21 × 10⁻⁶ |
| 338 | 15 | 3.41 × 10⁻⁶ |
| 338 | 18 | 5.07 × 10⁻⁶ |
| 338 | 21 | 7.33 × 10⁻⁶ |
| 338 | 24 | 1.01 × 10⁻⁵ |
| 338 | 27 | 1.32 × 10⁻⁵ |
This data shows that solubility increases with both pressure and temperature, which is crucial for designing a supercritical fluid crystallization or micronization process [2].
The diagram below outlines a complete workflow for the synthesis and purification of high-purity (R)-Clemastine, integrating the protocols above.
Since "Clemastanin B" is not found in the available scientific literature and patents, I suggest:
While direct stability studies are absent, some relevant information can be gathered from the supplier's documentation and research contexts.
In the absence of published data, you can determine the stability profile of this compound in your specific formulation or storage condition by conducting your own studies. Here is a general workflow you can follow.
For the analytical method in Step 5, you can refer to established protocols from purification studies. One research paper used High-Performance Liquid Chromatography (HPLC) with the following parameters [2]:
| Parameter | Specification |
|---|---|
| Column | Lichrospher C18 (6.0 mm × 150 mm i.d. 5 μm) |
| Mobile Phase | Acetonitrile–water–acetic acid (25:75:1, v/v/v) |
| Flow Rate | 1.0 ml/min |
| Detection | UV at 254 nm |
| Column Temperature | 25 °C [2] |
| Issue Category | Specific Problem | Possible Cause & Solution |
|---|
| Separation & Purification | Low yield/irreversible adsorption during purification [1] | Cause: Strong interaction with solid C18 support [1]. Solution: Use support-free High-Speed Counter-Current Chromatography (HSCCC) [1] [2]. | | | Poor resolution in HSCCC [2] | Cause: Unsuitable partition coefficient (K). Target K=1 for optimal separation [2]. Solution: Optimize solvent system (e.g., Ethyl acetate–n-butanol–water at 2:7:9, v/v/v) [2]. | | Detection & Identification | Difficulty identifying Clemastanin B in complex extracts | Cause: Signal overlap from other metabolites. Solution: Use tandem MS (MS/MS) for confirmation [3] [4]. Cross-reference with known MS/MS spectra or standard compounds [4]. | | | Low sensitivity in MS imaging [5] | Cause: Suboptimal matrix or desorption/ionization method. Solution: For MALDI-MS, use 2′,5′-dihydroxyacetophenone (2,5-DHAP) matrix. Consider DESI-MS to avoid matrix interference [4]. | | Quantification & Analysis | Interference from endogenous compounds in biological samples | Cause: Matrix effects in complex samples. Solution: Use surrogate matrices, background subtraction, or standard addition methods per ICH M10 guidance for endogenous molecules [6]. | | | Method validation for biomarker assays [6] | Cause: Applying drug-based validation criteria to biomarker assays. Solution: Develop a Context of Use (COU)-driven study plan. ICH M10 is a starting point, but criteria must fit the specific biomarker purpose [6]. |
This support-free method effectively avoids irreversible adsorption on solid phases.
The following diagram illustrates the decision-making process for selecting the appropriate analytical or purification strategy based on your experimental goal.
For the isolation of Clemastanin B from a crude plant extract, High-Speed Counter-Current Chromatography (HSCCC) has been proven to be a highly effective, single-step method [1] [2]. The following table summarizes the core parameters and performance data from a successful study.
| Parameter | Specification / Result |
|---|---|
| Source Material | Radix Isatidis (Banlangen) crude extract [1] [2] |
| Target Compounds | This compound & Indigoticoside A [1] |
| Solvent System | Ethyl acetate - ( n )-butanol - water (2:7:9, v/v/v) [1] [2] |
| Sample Load | 250 mg of crude extract [1] |
| Final Yield (this compound) | 59.2 mg [1] |
| Purity (this compound) | 94.6% [1] |
| Recovery (this compound) | 90.3% [1] |
Below is the step-by-step methodology used in the cited study for isolating this compound via HSCCC [2]:
Preparation of Crude Extract
Selection of Solvent System
HSCCC Separation Procedure
Analysis and Identification
Beyond extraction from plants, an emerging approach is the heterologous biosynthesis of lignans (including this compound) in engineered microbial systems like E. coli [3]. This method involves constructing the entire biosynthetic pathway in a microorganism, which can be a more sustainable and scalable production strategy.
The diagram below illustrates the general biosynthetic network that can be engineered into E. coli to produce this compound and other related lignan glycosides.
The key to producing this compound specifically is the action of UDP-glycosyltransferases (UGTs), such as IiUGT71B5 and IiUGT71B2 from Isatis indigotica, which glycosylate the lignan aglycones [3]. Using a "multicellular one-pot" fermentation method has been reported as effective for producing these compounds [3].
Based on this research, here are some foundational questions and answers you could include:
What is the most effective method to purify this compound from a crude plant extract?
How can I analyze the purity of this compound in my fractions?
Is there a way to produce this compound without plant extraction?
The following table consolidates the key characteristics and techniques related to Clemastanin B as reported in recent studies.
| Aspect | Description |
|---|---|
| Source Plant | Dried root of Isatis indigotica Fort. (Ban Lan Gen) [1] [2] [3] |
| Compound Class | Lignan glycoside (a phytoestrogen with two phenylpropane units) [4] [5] |
| Reported Bioactivity | Anti-influenza virus activity [1] [4] [3] |
| Key Analytical Techniques | Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-ESI-MS/MS) [6], UHPLC-Q-Exactive Orbitrap MS [3] |
| Research Context | Identified as a key anti-influenza component in Banlangen granules and in studies of Isatis indigotica metabolism [1] [4] [3] |
While a full isolation protocol isn't available, research describes a standard workflow for identifying and quantifying this compound in complex plant extracts. The diagram below illustrates this general process.
The main challenge is not its isolation per se, but its analysis within a complex mixture. Isatis indigotica root contains hundreds of different compounds, including other lignans, alkaloids, and phenylpropanoids [2]. Therefore, the key is to reliably separate, identify, and quantify this compound from these many similar compounds.
The most critical technique is high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC).
Since direct isolation guides are unavailable, focusing on the biosynthetic pathway can offer alternative strategies. Recent synthetic biology studies have successfully produced this compound in engineered E. coli by reconstructing its biosynthetic pathway [4]. The key steps are summarized below.
Potential Application of this Pathway:
FAQ 1: What is a highly effective method for isolating and purifying Clemastanin B from Radix Isatidis?
High-Speed Counter-Current Chromatography (HSCCC) is a highly effective, support-free liquid-liquid partition chromatographic technique ideal for isolating this compound. It eliminates irreversible adsorption of the sample onto a solid support, offering excellent sample recovery and allowing for the direct introduction of crude extracts [1].
Experimental Protocol: HSCCC Isolation of this compound [1]
The following diagram illustrates the complete HSCCC workflow:
FAQ 2: What HPLC conditions should I use to quantify this compound and check its purity?
A robust reversed-phase HPLC method can be used for the quantitative analysis of this compound in crude extracts and for assessing the purity of collected fractions.
Experimental Protocol: HPLC Analysis of this compound [1]
Under these conditions, this compound and its common analogue, indigoticoside A, are well-resolved. In a typical crude extract, they may constitute 24.8% and 28.4% of the content, respectively [1].
FAQ 3: I am getting low recovery of this compound. What could be the issue?
Low recovery can stem from several points in the process. The table below outlines common issues and solutions.
| Problem & Symptoms | Possible Root Cause | Troubleshooting & Solution |
|---|---|---|
| Low Yield in Extraction: Low final amount from plant material. | Inefficient initial extraction from plant matrix. | Ensure powder is fine enough. Validate the solvent ratio, volume, and extraction time. 50% aqueous ethanol reflux for 2 hours is a validated starting point [1]. |
| Poor Recovery in HSCCC: Low yield after purification. | Incorrect partition coefficient (K) in the solvent system. A K value far from 1 is suboptimal. | Systematically measure the K value of your target compound. The ideal solvent system gives a K between 0.5 and 2. The ethyl acetate–n-butanol–water (2:7:9) system was specifically optimized for this compound [1]. |
| Low Purity in Final Product: Product is contaminated with impurities. | Inadequate resolution during the HSCCC separation or incomplete fractionation of the crude extract. | Optimize the HSCCC solvent system for greater selectivity (separation factor, α). Use the pre-fractionation step with macroporous resin to remove more impurities before HSCCC [1]. |
FAQ 4: What is the known antiviral mechanism of this compound?
While the exact mechanism is not fully defined, studies indicate that this compound targets the early stages of the influenza virus lifecycle. It is reported to inhibit viral endocytosis and uncoating. Furthermore, treatment with this compound can cause the viral ribonucleoprotein (RNP) to be retained in the nucleus, suggesting it may also interfere with RNP export, thereby preventing the assembly of new viral particles [2].
The following diagram summarizes this proposed multimodal mechanism of action:
FAQ 5: What is the natural content of this compound in Radix Isatidis, and what is its typical cytotoxicity?
Knowing the natural abundance and safety profile is crucial for experiment planning.
The table below summarizes recent advances in heterologous biosynthesis, showing the variety of systems and the specific lignan glycosides produced.
| Host System | Key Lignan Glycosides Produced | Precursor/Feedstock | Reported Yield | Key Feature/Strategy |
|---|---|---|---|---|
| Synthetic Yeast Consortium (S. cerevisiae) [1] [2] | Lariciresinol diglucoside | Glucose (De novo) | Information missing | Division of labor: Uses auxotrophic strains (met15Δ, ade2Δ) to split the long pathway, reducing metabolic promiscuity [1] [2]. |
| Escherichia coli (Multicellular One-Pot) [3] | (-)-Matairesinol-4'-O-D-glucopyranoside | Eugenol | 74.5 µg/L | Multicellular one-pot fermentation: Different E. coli strains, each engineered for a part of the pathway, are co-cultured [3]. |
| E. coli (with UDPG Module) [3] | (+)-Lariciresinol-4'-O-D-glucopyranoside | Eugenol | 836 µg/L | In vivo glycosylation: Incorporates a native UDP-glucose (UDPG) module to generate the sugar donor for glycosyltransferases (UGTs) [3]. |
| E. coli (with UGTs) [3] | (-)-Secoisolariciresinol monoglucoside | Eugenol | 103.77 µg/L | Strict UGT specificity: Utilizes UDP-glycosyltransferases (UGT71B5, UGT71B2, LuUGT74S1) with high catalytic specificity for different lignan aglycones [3]. |
What are the main strategies for optimizing the flux toward the target lignan? A primary challenge is metabolic promiscuity, where intermediates are diverted to side reactions. Two effective strategies are:
How can I improve the glycosylation efficiency of lignan aglycones? The low efficiency of the glycosylation step is often a bottleneck. You can address this by:
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Low overall yield of final glycoside | Inadequate supply of the lignan aglycone precursor. | Optimize the upstream pathway. For example, testing different gene constructions (e.g., pCDF-Duet-Prx02-PsVAO) significantly increased (+)-pinoresinol yield to ~699 mg/L in E. coli, providing more substrate for downstream steps [3]. |
| Low glycosylation efficiency | 1. Insufficient UDP-sugar donor. 2. UGT has low activity or specificity for the target aglycone. | 1. Incorporate a UDPG synthesis module into your host to enhance the internal pool of UDP-glucose [3]. 2. Screen and introduce UGTs with high specificity for your lignan (e.g., IiUGT71B5, LuUGT74S1) [3]. | | Metabolic burden & promiscuity | The host strain is overwhelmed by the long pathway, leading to slow growth and unwanted side products. | Implement a division-of-labor approach. Split the pathway across a synthetic consortium of yeast or bacteria to reduce the burden on any single cell and minimize off-target reactions [1] [2]. | | Low product yield in plant cell culture | Suboptimal expression of key biosynthetic genes. | In Linum album cell culture, applying signaling molecules like putrescine (Put) was shown to upregulate key genes (PAL, PLR) and increase podophyllotoxin accumulation. This was mediated by H₂O₂, NO, and Ca²⁺ signaling [4]. |
The diagrams below outline the core biosynthetic pathway and a key regulatory mechanism.
Diagram 1: Core Biosynthetic Pathway from Coniferyl Alcohol to Lignan Glycosides. This pathway shows the key enzymatic steps: DIR (dirigent protein), PLR (pinoresinol/lariciresinol reductase), SIRD (secoisolariciresinol dehydrogenase), and UGT (UDP-glycosyltransferase) [3] [5].
Diagram 2: Putrescine-Induced Signaling for Lignan Biosynthesis. In Linum album cell cultures, putrescine triggers a signaling cascade involving H₂O₂, Ca²⁺, and NO, leading to salicylic acid (SA) accumulation and upregulation of key biosynthetic genes (PAL, PLR), enhancing lignan production [4].
| Lignan Name (Compound Class) | Source Plant | Antiviral Spectrum & Activity (IC₅₀) | Proposed Mechanism of Action (MOA) |
|---|---|---|---|
| Clemastanin B (Substituted tetrahydrofuran) | Isatis indigotica (Woad Root) [1] [2] | Influenza A & B (human and avian strains): 0.087 - 0.72 mg/mL [1] [3] | Inhibits viral entry/endocytosis, uncoating, or ribonucleoprotein (RNP) export from the nucleus [1] [2]. |
| Podophyllotoxin (Aryltetralin) | Podophyllum species [4] | Papillomavirus (Clinical use) [4] | The mechanism is not detailed in the provided search results, but it is a clinically used drug for venereal warts [4]. |
| Bicyclol (Dibenzocyclooctene) | Analogue of schizandrin C [4] | Hepatitis B Virus (HBV) (Clinical use) [4] | Inhibits virus replication in patients; for HCV, it up-regulates host restrictive factors [4]. |
| Diphyllin (Arylnaphthalene) | Haplophyllum species [4] | ZIKV: 0.06 µM [4] Influenza A: 0.1–0.6 µM [4] | Vacuolar ATPase (V-ATPase) inhibitor; prevents endosomal acidification, blocking viral fusion and infection [4]. | | Nordihydroguaiaretic Acid (NDGA) (Dibenzylbutane) | Larrea tridentata [4] | Influenza A: In vivo activity [4] WNV/ZIKV: 7.9/9.1 µM [4] | Targets genome replication and viral assembly; may interfere with host lipid metabolism [4]. | | Arctigenin (ATG) (Dibenzylbutyrolactone) | Arctium lappa [4] | Influenza A [4] HIV-1 [4] | Induces interferon production; inhibits expression of HIV-1 viral proteins [4]. | | Niranthin (Dibenzylbutane) | Phyllanthus niruri [4] | Hepatitis B Virus (HBV): 15.6~25.1 µM [4] | Inhibits DHBV DNA replication and HBV antigen expression [4]. |
For researchers aiming to replicate or build upon these findings, here is a detailed breakdown of the key methodologies and results.
The anti-influenza activity of this compound was primarily established through the following in vitro assays using Madin-Darby Canine Kidney (MDCK) cells and the influenza A FM1 strain [2] [5]:
The following diagram outlines the experimental workflow and key findings for this compound's mechanism of action.
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) of Clemastanin B from a 2013 study. The values indicate the concentration required to inhibit 50% of viral activity in vitro, with lower values representing greater potency [1].
| Virus Type | Subtype/Strain | IC₅₀ (μg/mL) | IC₅₀ (μM) * |
|---|---|---|---|
| Human Influenza A | A/PR/8/34 (H1N1) | 0.26 | 0.38 |
| Human Influenza A | A/FM/1/47 (H1N1) | 0.087 | 0.13 |
| Human Influenza A | Swine-origin (H1N1) | 0.11 | 0.16 |
| Human Influenza A | A/Aichi/2/68 (H3N2) | 0.72 | 1.05 |
| Human Influenza B | B/Guangzhou/GIRD/08/09 | 0.28 | 0.41 |
| Avian Influenza A | H6N2 | 0.72 | 1.05 |
| Avian Influenza A | H7N3 | 0.65 | 0.95 |
| Avian Influenza A | H9N2 | 0.18 | 0.26 |
Note: Molecular weight of this compound is 684.68 g/mol [2]. μM values were calculated from μg/mL data in the source material [1].
The IC₅₀ values in the table above were determined using the following experimental protocols [1].
For a professional audience, these data points are more meaningful when placed in a broader methodological and comparative context.
The table below summarizes the key findings on this compound's bioactivity from current research.
| Bioactivity | Experimental Model/Context | Key Findings & Quantitative Data | Citation |
|---|---|---|---|
| Anti-influenza Virus | Isatis indigotica plant extracts; cited as a notable anti-viral metabolite. | Shows "notable inhibitory effects on influenza viruses." [1] | [1] |
| Biosynthesis Pathway | Transgenic hairy roots of Isatis indigotica. | IiUGT4 glycosyltransferase identified as the "key enzyme" and "plays a dominant role in the biosynthesis of lariciresinol glycosides in I. indigotica," including this compound. [1] | [1] |
The available literature indicates that this compound is a recognized bioactive compound, but detailed validation studies in human cell lines are not present in the current search results.
To clarify the relationship between the compounds discussed, here is a biosynthesis pathway diagram based on the research. This compound is a diglycosylated lignan, and its biosynthesis involves specific glycosyltransferases [1].
The diagram illustrates the roles of specific UDP-glycosyltransferases (UGTs) in Isatis indigotica:
Clemastanin B, a lignan glycoside derived from Isatis indigotica root (Ban Lan Gen), exhibits potent and broad-spectrum anti-influenza activity [1] [2]. The table below summarizes its quantitative antiviral performance and primary mechanisms.
| Virus Type | Specific Subtypes/Strains | Reported Activity (IC₅₀) | Primary Antiviral Mechanisms |
|---|
| Human Influenza A [2] | H1N1 (including swine-origin), H3N2 | 0.087 - 0.72 mg/mL | • Inhibits viral attachment to host cells [1] [2]. • Suppresses viral multiplication/replication [1]. • Blocks viral endocytosis and uncoating; retains viral ribonucleoprotein (RNP) in the nucleus, preventing export [2]. | | Avian Influenza A [2] | H6N2, H7N3, H9N2 | 0.087 - 0.72 mg/mL | (Mechanisms presumed similar to human influenza A, as activity is against the same viral functions) | | Influenza B [2] | Not Specified | 0.087 - 0.72 mg/mL | (Mechanisms presumed similar to influenza A) | | Other Tested Viruses (e.g., RSV, Adenovirus, Rhinovirus) [2] [3] | ADV3, RSV, PIV3, EV71, HRV | Inactive | N/A |
The following methodologies are crucial for evaluating the antiviral modes of action summarized above.
CPE Reduction and MTT Assay (Therapeutic Action):
[(OD_exp - OD_virus_control) / (OD_cell_control - OD_virus_control)] * 100% [1].Prophylaxis Assay:
Virus Attachment Inhibition Assay:
Direct Virucidal Assay:
While a full SAR is unavailable, research has identified that this compound is a lignan glycoside, specifically 7S,8R,8'R-(-)-lariciresinol-4,4'-bis-O-β-D-glucopyranoside [4] [2]. Its activity is linked to the glycosylation of its lignan backbone.
The following diagram illustrates the primary experimental workflow used to characterize this compound's mechanisms of action against the influenza virus.
This compound is a promising anti-influenza agent with a multi-target mechanism. Future SAR studies could focus on:
| Virus Type | Subtypes Tested | Reported Efficacy (IC₅₀) | Cell Line Used |
|---|---|---|---|
| Human Influenza A | H1N1 (seasonal and swine-origin), H3N2 | 0.087 - 0.72 mg/mL [1] [2] [3] | MDCK [1] [3] |
| Human Influenza B | B/Guangzhou/GIRD/08/09 | 0.087 - 0.72 mg/mL [1] [2] [3] | MDCK [1] [3] |
| Avian Influenza A | H6N2, H7N3, H9N2 | 0.087 - 0.72 mg/mL [1] [2] [3] | MDCK [1] [3] |
| Other Viruses | RSV, ADV3, PIV3, EV71, HRV | Inactive [1] [2] [3] | Various (HEp-2, LLC-MK2, VERO-E6, MRC-5) [3] |
> Note: IC₅₀ (Half Maximal Inhibitory Concentration) is the concentration of a compound required to reduce a biological process by half. A lower IC₅₀ value indicates higher potency.
The key data on clemastanin B comes from well-established in vitro (lab-based) methodologies. Below are the details of the core experiments cited.
This protocol is used to determine the compound's potency (IC₅₀) and safety margin (Selectivity Index).
This experiment helps pinpoint which stage of the viral life cycle the compound affects.
This protocol investigates how the compound exerts its antiviral effect at a cellular level.
The workflow below illustrates how these key experiments connect to identify and characterize the antiviral activity of a compound like this compound.
The experimental evidence points to a specific mechanism for this compound:
The following diagram illustrates this proposed mechanism and its point of inhibition within the influenza virus life cycle.
However, it is crucial to note that all existing data is from in vitro studies. The activity and mechanism have not been validated in animal models or humans. Furthermore, the IC₅₀ values reported are in the µg/mL range, which may be considered relatively high compared to some synthetic drugs, suggesting a need for potency optimization [1] [2].